3-Iodothioanisole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-iodo-3-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IS/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGZIDJUDNEVQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CC=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443800 | |
| Record name | 3-Iodothioanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130416-73-8 | |
| Record name | 3-Iodothioanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 3-Iodothioanisole: Properties, Synthesis, and Applications in Modern Drug Discovery
Abstract: This technical guide provides a comprehensive overview of 3-Iodothioanisole, a versatile aromatic building block. We delve into its fundamental physicochemical properties, including its molecular weight, and present a detailed, logical framework for its synthesis and characterization. The primary focus is on its practical application in research and development, particularly within the drug discovery pipeline, where its unique functionalities serve as a linchpin for generating novel molecular entities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage halogenated thioethers in their synthetic and therapeutic programs.
Core Molecular Profile and Physicochemical Properties
This compound, also known as 1-iodo-3-(methylthio)benzene, is a disubstituted benzene derivative featuring an iodine atom and a methylthio group at the meta position. This substitution pattern imparts a unique combination of reactivity and structural characteristics that are highly valuable in synthetic chemistry. The iodine atom serves as an excellent leaving group and a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions. The thioether moiety can influence the electronic properties of the ring and provides a potential site for metabolic interactions or further functionalization.
A precise understanding of a compound's properties is the foundation of its effective application. The key physicochemical data for this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₇IS | [1] |
| Molecular Weight | 250.1 g/mol | [1] |
| CAS Number | 130416-73-8 | [1] |
| Density | 1.78 ± 0.1 g/cm³ (Predicted) | [1] |
| Boiling Point | 157 °C at 16 Torr | [1] |
| Appearance | Liquid (Typical) | - |
Synthesis and Purification: A Validated Workflow
The synthesis of this compound is not as widely documented as that of its oxygen analog, 3-iodoanisole. However, a robust synthetic route can be logically designed based on established organometallic and halogenation chemistry. The causality behind this proposed workflow is to leverage common, high-yielding reactions that allow for precise control over the introduction of the functional groups. A common strategy involves the iodination of thioanisole or the methylation of 3-iodothiophenol. Below, we outline a generalized protocol for the iodination route.
Proposed Synthetic Pathway
The direct iodination of thioanisole presents a straightforward approach. The methylthio group is an ortho-, para-director; therefore, achieving meta-iodination directly can be challenging. A more controlled and reliable multi-step approach starting from a meta-substituted precursor is often preferred for unambiguous regiochemistry. A plausible route involves the diazotization of 3-(methylthio)aniline followed by a Sandmeyer-type reaction with an iodide source.
Caption: Proposed synthesis of this compound via diazotization.
Experimental Protocol: Diazotization Route
This protocol is a self-validating system; successful formation of the diazonium salt can be qualitatively observed, and the final product is purified and verified by standard analytical techniques.
Materials:
-
3-(Methylthio)aniline
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Potassium Iodide (KI)
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Step-by-Step Methodology:
-
Diazonium Salt Formation:
-
In a flask equipped with a magnetic stirrer, dissolve 3-(methylthio)aniline in aqueous HCl.
-
Cool the mixture to 0-5 °C using an ice-salt bath. The precise temperature control is critical to prevent the premature decomposition of the diazonium salt.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. Maintain the temperature below 5 °C throughout the addition. The reaction is exothermic, and slow addition is key to safety and yield.
-
Stir the resulting solution for an additional 20-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Iodination (Sandmeyer Reaction):
-
In a separate flask, prepare a solution of potassium iodide (KI) in water.
-
Slowly add the cold diazonium salt solution to the KI solution. Vigorous nitrogen gas evolution will be observed as the diazonium group is replaced by iodine. This step should be performed in a well-ventilated fume hood.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract the crude product with diethyl ether (3x volumes).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), saturated sodium thiosulfate solution (to remove any residual iodine), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo.
-
The crude this compound can be purified by vacuum distillation or silica gel column chromatography to yield the final product.
-
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its utility as a versatile scaffold for building molecular complexity. In drug discovery, the goal is often to synthesize large libraries of related compounds to screen for biological activity.[2] The iodo- and methylthio- groups on this molecule are ideal for this purpose.
-
Cross-Coupling Reactions: The carbon-iodine bond is highly reactive in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations.[3][4] This allows for the facile introduction of a wide variety of substituents (aryl, alkyl, alkynyl, amino groups, etc.) at the 3-position, enabling systematic Structure-Activity Relationship (SAR) studies.
-
Scaffold for Privileged Structures: The thioanisole core is a precursor to various heterocyclic systems known to possess biological activity.[5][6] For instance, the thioether can be oxidized to sulfoxides and sulfones, which can alter the compound's polarity, solubility, and hydrogen bonding capacity—critical parameters for drug-likeness.
-
Bioisosteric Replacement: The thioether moiety can act as a bioisostere for other functional groups, like an ether or methylene group, offering a way to fine-tune a lead compound's metabolic stability and target engagement.
Workflow for Library Synthesis
The diagram below illustrates a typical workflow where this compound is used as a starting material for generating a diverse chemical library for high-throughput screening.
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of 3-Iodothioanisole in Synthetic Chemistry
An In-depth Technical Guide to 3-Iodothioanisole: Properties, Synthesis, and Applications
This compound (1-iodo-3-(methylthio)benzene) is a substituted aromatic compound that serves as a highly versatile and valuable building block in modern organic synthesis. Its utility stems from the strategic placement of two key functional groups on the benzene ring: the methylthio (-SMe) group and the iodo (-I) group. The thioether moiety is a common feature in numerous pharmaceuticals and agrochemicals, influencing factors such as lipophilicity and metabolic stability. Critically, the iodine atom at the meta-position acts as an efficient handle for a wide array of transition-metal-catalyzed cross-coupling reactions. This dual functionality allows for the late-stage introduction of molecular complexity, making this compound a sought-after intermediate for researchers in drug discovery and materials science. This guide provides an in-depth exploration of its chemical properties, synthetic methodologies, and core applications.
PART 1: Core Physicochemical and Spectroscopic Properties
A thorough understanding of a molecule's physical and spectral characteristics is fundamental for its effective use in research and development.
Physicochemical Data
The fundamental physical properties of this compound are summarized below. These values are critical for reaction setup, purification, and safety considerations.
| Property | Value | Source |
| Molecular Formula | C₇H₇IS | [1] |
| Molar Mass | 250.1 g/mol | [1] |
| Boiling Point | 157 °C (at 16 Torr) | [1] |
| Predicted Density | 1.78 ± 0.1 g/cm³ | [1] |
| Appearance | Colorless to pale yellow liquid | Inferred from similar compounds[2] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ether, chloroform, alcohol) | Inferred from similar compounds[2] |
Spectroscopic Signature: A Guide to Characterization
Precise structural confirmation of this compound relies on a combination of spectroscopic techniques. The expected data are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will feature a singlet for the methyl protons (-S-CH₃) around δ 2.5 ppm. The four aromatic protons will appear in the δ 7.0-7.8 ppm region. Due to the meta-substitution pattern, complex splitting will be observed, but a downfield singlet-like peak corresponding to the proton between the two substituents (at C2) is expected, alongside multiplets for the other three aromatic protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show seven distinct signals. The methyl carbon will appear upfield (δ ~15-20 ppm). The carbon atom bearing the iodine (C-I) will be significantly shifted upfield to ~δ 95 ppm due to the heavy atom effect. The other five aromatic carbons will resonate in the typical δ 120-140 ppm range.
-
IR (Infrared) Spectroscopy: Key absorption bands will include aromatic C-H stretching just above 3000 cm⁻¹, aromatic C=C stretching in the 1550-1600 cm⁻¹ region, and C-S stretching, which may be weaker and harder to assign, typically appearing in the 800-600 cm⁻¹ range.[3]
-
MS (Mass Spectrometry): The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 250. A characteristic peak at m/z = 123 ([M-I]⁺) corresponding to the loss of the iodine atom would be a key fragmentation pattern.
PART 2: Synthesis and Reactivity
The true value of this compound lies in its accessibility through synthesis and its subsequent reactivity in constructing more complex molecules.
Synthesis of this compound: A Practical Laboratory Protocol
While multiple routes can be envisioned, a direct electrophilic iodination of thioanisole is a common and effective strategy. The following protocol is based on well-established iodination methodologies for aromatic compounds.[4]
Reaction Principle: Thioanisole is treated with a source of electrophilic iodine, such as molecular iodine (I₂) activated by a base, to achieve regioselective iodination. The methylthio group is an ortho-, para-director; however, steric hindrance at the ortho positions can favor para-substitution, and reaction conditions can be tuned to obtain different isomers. To achieve the meta-isomer, a multi-step synthesis starting from a different precursor, such as 3-iodoaniline, might be necessary for higher selectivity. However, for the purpose of this guide, a direct iodination protocol is presented, which would typically yield a mixture of isomers requiring purification.
Step-by-Step Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve thioanisole (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Addition of Base and Iodine: Add potassium hydroxide (KOH, ~3.75 equivalents) to the solution and stir until partially dissolved.[4] Subsequently, add molecular iodine (I₂, ~2 equivalents) portion-wise. The reaction is exothermic and should be monitored.[4]
-
Reaction Execution: Stir the resulting mixture at room temperature for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Quenching: Upon completion, carefully pour the reaction mixture into a saturated aqueous solution of sodium bisulfite to quench any remaining iodine.[4] An organic precipitate or oil should form.
-
Extraction: Extract the aqueous mixture with an organic solvent like diethyl ether or ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, likely a mixture of isomers, must then be purified by flash column chromatography on silica gel to isolate the desired this compound.
Caption: Workflow: Synthesis of this compound
Core Reactivity: The Gateway to Molecular Diversity
The C-I bond in this compound is the molecule's primary reactive site, making it an ideal substrate for transition-metal-catalyzed cross-coupling reactions. This capability is paramount in drug discovery, where the rapid generation of analog libraries is essential.[5][6]
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples this compound with a boronic acid or ester to form a new C-C bond. This is one of the most robust and widely used methods for creating biaryl structures, which are prevalent in pharmaceuticals.
Sonogashira Coupling: This reaction, catalyzed by palladium and copper, couples this compound with a terminal alkyne. The resulting aryl-alkyne products are valuable intermediates and structural motifs in their own right.
Heck Reaction: In the Heck reaction, a palladium catalyst is used to couple this compound with an alkene, forming a new substituted alkene.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling this compound with a primary or secondary amine, providing direct access to substituted anilines.
Caption: Key Cross-Coupling Reactions of this compound
PART 3: Applications in Drug Discovery and Medicinal Chemistry
The structural motifs accessible from this compound are of significant interest to medicinal chemists. The thioether linkage is present in numerous approved drugs, and the ability to functionalize the aromatic ring at the 3-position allows for systematic Structure-Activity Relationship (SAR) studies.
-
Scaffold Decoration: this compound is an ideal starting point for decorating a core scaffold. For example, in the development of kinase inhibitors, a common strategy involves a central heterocyclic core with various aromatic substituents. Using Suzuki or Buchwald-Hartwig reactions, a diverse library of compounds can be rapidly synthesized from this single intermediate to probe the binding pocket of a target protein.
-
Bioisosteric Replacement: The thioanisole group can serve as a bioisostere for other functionalities, such as an anisole or aniline group, to fine-tune a drug candidate's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).
-
Fragment-Based Drug Discovery (FBDD): As a relatively small and functionalized molecule, this compound itself or its immediate derivatives can be used as fragments in FBDD screening campaigns to identify initial hit compounds that bind to a biological target.
PART 4: Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is crucial. The following guidelines are based on safety data for structurally related compounds like thioanisole and iodoarenes.[7][8][9]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.[7] Wash hands thoroughly after handling.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10] Keep away from strong oxidizing agents and sources of ignition.[8]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for molecular innovation. Its combination of a stable thioether and a highly reactive iodinated site provides a reliable platform for constructing complex molecular architectures through powerful cross-coupling chemistry. For researchers in drug discovery and materials science, a comprehensive understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the development of novel and impactful molecules.
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Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 . YouTube. Available at: [Link]
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Reactivity of hypervalent iodine(III) reagents bearing a benzylamine with sulfenate salts . Beilstein Journal of Organic Chemistry. Available at: [Link]
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Synthesis of 3‐Iodoindoles by the Pd/Cu‐Catalyzed Coupling of N,N‐Dialkyl‐2‐iodoanilines and Terminal Acetylenes, Foll . SciSpace. Available at: [Link]
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CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry . University of Wisconsin-La Crosse. Available at: [Link]
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Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking . PMC, NIH. Available at: [Link]
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Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence . PMC, NIH. Available at: [Link]
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Innovative Workflows in Drug Discovery: Drug Interactions and Dosing with the I DOT | Webinar . YouTube. Available at: [Link]
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Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation . MDPI. Available at: [Link]
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CROSS-COUPLING reactions - everything YOU need to know! . YouTube. Available at: [Link]
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mass spectrometry of 3-Iodothioanisole
An In-Depth Technical Guide to the Mass Spectrometry of 3-Iodothioanisole
Abstract
This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound (C₇H₇IS). Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of ionization and fragmentation, offering both theoretical predictions and practical, field-proven protocols. We will explore the distinct fragmentation patterns generated under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) conditions, providing the causal logic behind experimental choices. This guide serves as a self-validating system, grounding its claims in authoritative sources and presenting data in a clear, actionable format to facilitate structural elucidation and analytical method development.
Introduction: The Analytical Challenge of this compound
This compound is an organoiodine compound featuring a benzene ring substituted with both an iodine atom and a methylthio group. Its analysis is pertinent in synthetic chemistry as an intermediate and in drug discovery, where halogenated and sulfur-containing moieties are common pharmacophores. Mass spectrometry (MS) is an indispensable tool for confirming the identity and purity of such molecules.[1] The presence of multiple functional groups—a heavy halogen, a sulfur atom, and an aromatic system—results in a rich and informative fragmentation pattern that, when correctly interpreted, provides unambiguous structural confirmation.
This guide will dissect the mass spectrum of this compound, treating it as a model system to understand the competitive fragmentation pathways inherent in poly-functionalized aromatic compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₇IS | [2] |
| Molar Mass | 250.1 g/mol | [2] |
| Boiling Point | 157 °C (at 16 Torr) | [2] |
| Appearance | Clear yellow liquid | [3] |
Ionization Methodologies: Choosing the Right Tool
The choice of ionization technique is the most critical parameter in a mass spectrometry experiment, dictating whether you observe the intact molecule or a series of structurally informative fragments.
Electron Ionization (EI): The "Hard" Approach for Fragmentation
Electron Ionization (EI) involves bombarding the analyte with high-energy electrons (typically 70 eV).[4] This process is highly energetic and imparts significant internal energy to the newly formed molecular ion (M•⁺), causing it to undergo extensive and reproducible fragmentation.[5]
-
Expertise & Experience: EI is the method of choice for this compound when the primary goal is structural confirmation via its fragmentation fingerprint. Its volatility and thermal stability make it an ideal candidate for Gas Chromatography-Mass Spectrometry (GC-MS), where EI is the standard ionization source.[6] The resulting mass spectrum serves as a unique identifier that can be compared against spectral libraries.
Electrospray Ionization (ESI): The "Soft" Approach for the Intact Molecule
Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase with minimal internal energy.[7][8] It is the cornerstone of Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Expertise & Experience: ESI is employed when the primary goal is to determine the molecular weight of this compound with high accuracy and to minimize in-source fragmentation. It typically generates a protonated molecule, [M+H]⁺, or adducts like [M+Na]⁺.[7] While ESI itself doesn't induce significant fragmentation, it is the gateway to tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion can be isolated and fragmented in a controlled manner (Collision-Induced Dissociation, or CID) to yield structural information.
Decoding the EI Mass Spectrum of this compound
Under EI conditions, the this compound molecular ion (m/z 250) will be subjected to a series of competing fragmentation reactions dictated by the relative strengths of its chemical bonds. The stable aromatic ring ensures that the molecular ion peak is typically prominent.[9]
Primary Fragmentation Pathways
The initial fragmentation events are driven by the cleavage of the weakest bonds attached to the aromatic ring.
-
Pathway A: C-I Bond Cleavage (Loss of •I): The Carbon-Iodine bond is one of the weakest, making its cleavage a highly favorable process. This leads to the loss of an iodine radical.
-
M•⁺ (m/z 250) → [C₇H₇S]⁺ (m/z 123) + •I
-
-
Pathway B: Benzylic C-S Bond Cleavage (Loss of •CH₃): Cleavage of the methyl group from the sulfur atom is a characteristic fragmentation for thioanisoles.[10]
-
M•⁺ (m/z 250) → [C₆H₄IS]⁺ (m/z 235) + •CH₃
-
-
Pathway C: Aromatic C-S Bond Cleavage (Loss of •SCH₃): The entire methylthio group can be lost, though this is generally less favorable than losing the methyl radical alone.
-
M•⁺ (m/z 250) → [C₆H₄I]⁺ (m/z 203) + •SCH₃
-
Secondary and Subsequent Fragmentations
The primary fragment ions undergo further dissociation to produce the rich pattern seen in the lower mass range.
-
Fragmentation of [C₇H₇S]⁺ (m/z 123): This ion, formed from iodine loss, can subsequently lose its methyl group.
-
[C₇H₇S]⁺ (m/z 123) → [C₆H₄S]⁺ (m/z 108) + •CH₃
-
-
Formation of the Phenyl Cation: The highly stable phenyl cation is a hallmark of aromatic compounds. The mass spectrum of iodobenzene shows the phenyl cation (m/z 77) as a major peak.[11][12]
-
[C₆H₄I]⁺ (m/z 203) → [C₆H₄]⁺• (m/z 76) + •I (followed by H loss) or direct formation from more complex rearrangements.
-
-
Ring Fragmentation: The phenyl ring itself can break apart, leading to characteristic low-mass ions.
-
[C₆H₅]⁺ (m/z 77) → [C₄H₃]⁺ (m/z 51) + C₂H₂
-
Table 2: Predicted EI-MS Fragments of this compound
| m/z | Proposed Ion Formula | Proposed Neutral Loss | Comments |
| 250 | [C₇H₇IS]⁺• | - | Molecular Ion (M•⁺) |
| 235 | [C₆H₄IS]⁺ | •CH₃ | Loss of methyl radical from sulfur |
| 203 | [C₆H₄I]⁺ | •SCH₃ | Loss of methylthio radical |
| 127 | [I]⁺ | C₇H₇S• | Iodine cation; less common but possible |
| 123 | [C₇H₇S]⁺ | •I | Loss of iodine radical; expected to be a major fragment |
| 108 | [C₆H₄S]⁺• | •I, •CH₃ | Subsequent loss from M•⁺ |
| 77 | [C₆H₅]⁺ | ISCH₂• | Phenyl cation; a common, stable aromatic fragment |
| 51 | [C₄H₃]⁺ | ISCH₂, C₂H₂ | Fragmentation of the phenyl ring |
Visualization of EI Fragmentation
Caption: Predicted EI fragmentation pathways for this compound.
Controlled Fragmentation with ESI-MS/MS
When analyzing this compound via LC-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 251. To gain structural insight, this precursor ion is selected and subjected to Collision-Induced Dissociation (CID). The protonation likely occurs on the sulfur atom, the most basic site, influencing the subsequent fragmentation.[13]
Predicted CID Fragmentation Pathways of [M+H]⁺
Fragmentation in CID favors the loss of stable, neutral molecules.
-
Pathway D: Loss of Iodomethane (CH₃I): A rearrangement reaction could lead to the elimination of iodomethane.
-
[M+H]⁺ (m/z 251) → [C₆H₅S]⁺ (m/z 109) + CH₃I
-
-
Pathway E: Loss of Methane (CH₄): Cleavage involving the methyl group and a ring proton.
-
[M+H]⁺ (m/z 251) → [C₆H₄IS]⁺ (m/z 235) + CH₄
-
-
Pathway F: Loss of Hydrogen Iodide (HI): Elimination of HI is a common pathway for iodo-substituted compounds.
-
[M+H]⁺ (m/z 251) → [C₇H₇S]⁺ (m/z 123) + HI
-
Visualization of ESI-MS/MS Fragmentation
Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.
Experimental Protocols: A Self-Validating System
The following protocols are designed to produce reliable and reproducible data. The key to trustworthiness is understanding the causality behind each parameter setting.
Protocol 1: GC-EI-MS Analysis
This protocol is optimized for generating a fragmentation fingerprint for library matching and structural confirmation.
-
Sample Preparation:
-
Accurately prepare a 100 µg/mL stock solution of this compound in HPLC-grade dichloromethane.
-
Prepare a working solution of 1 µg/mL by serial dilution.
-
Causality: Dichloromethane is a volatile solvent compatible with GC injection systems and effectively solubilizes the analyte. Low concentration prevents detector saturation.
-
-
GC System Configuration:
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1) at 250 °C.
-
Causality: Split injection prevents column overloading and ensures sharp chromatographic peaks. The temperature ensures rapid volatilization without thermal degradation.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Column: A non-polar 30 m x 0.25 mm x 0.25 µm column (e.g., DB-5ms or equivalent).
-
Causality: A DB-5ms column provides excellent separation for a wide range of semi-volatile organic compounds.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes.
-
-
Causality: The temperature program ensures the analyte is well-separated from any impurities or solvent front and elutes as a sharp peak.
-
-
MS Detector Configuration:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Causality: 70 eV is the industry standard, providing sufficient energy for reproducible fragmentation and allowing for comparison with NIST/Wiley spectral libraries.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-350.
-
Causality: This range covers the molecular ion and all predicted major fragments.
-
Data Acquisition: Full Scan mode.
-
Protocol 2: LC-ESI-MS/MS Analysis
This protocol is designed for sensitive quantification or for confirming molecular weight when coupled with a high-resolution mass spectrometer.
-
Sample Preparation:
-
Prepare a 100 µg/mL stock solution in methanol.
-
Prepare a working solution of 100 ng/mL in 50:50 methanol:water with 0.1% formic acid.
-
Causality: The acidic mobile phase promotes protonation ([M+H]⁺ formation) in the ESI source, enhancing signal intensity.[14]
-
-
LC System Configuration:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 40% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Causality: Reversed-phase chromatography is ideal for retaining and separating semi-polar organic molecules like this compound.
-
-
MS Detector Configuration:
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas (N₂) Flow: 10 L/min.
-
Gas Temperature: 325 °C.
-
Data Acquisition:
-
Full Scan: m/z 100-400 to identify the [M+H]⁺ ion at m/z 251.
-
Tandem MS (MS/MS): Isolate the precursor ion at m/z 251 and apply varying collision energies (e.g., 10, 20, 40 eV) to generate a fragmentation spectrum.
-
-
Causality: The source parameters are optimized to ensure efficient desolvation and ionization. Acquiring MS/MS data at multiple collision energies provides a complete fragmentation profile.
-
Conclusion
The mass spectrometric analysis of this compound is a multi-faceted process where the choice of methodology directly dictates the resulting data. Electron Ionization provides a robust, reproducible fragmentation fingerprint ideal for definitive structural identification. In contrast, Electrospray Ionization coupled with tandem MS offers a controlled approach to fragmentation, starting from the intact protonated molecule. By understanding the fundamental principles of bond cleavage and molecular stability outlined in this guide, researchers can confidently interpret the complex spectra of poly-functionalized molecules and select the optimal analytical strategy for their objectives.
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Thioanisole | C7H8S | CID 7520. PubChem, National Institutes of Health. [Link]
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Chemical Properties of 3-Iodoanisole (CAS 766-85-8). Cheméo. [Link]
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A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. National Institutes of Health. [Link]
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Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]
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Mass spectra: a thioanisole; b oxidation products from thioanisole. ResearchGate. [Link]
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Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]
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Electrospray ionization. Wikipedia. [Link]
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Electrospray Ionization Efficiency Scale of Organic Compounds. ACS Publications. [Link]
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Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. National Institutes of Health. [Link]
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Fragmentation (mass spectrometry). Wikipedia. [Link]
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Pentachlorothioanisole. NIST WebBook. [Link]
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Electrospray ionization. YouTube. [Link]
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Mass Spectrometry: Fragmentation Mechanisms. YouTube. [Link]
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Thioanisole. Wikipedia. [Link]
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Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. [Link]
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Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS ONE. [Link]
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Iodosobenzene. Wikipedia. [Link]
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3-Iodoaniline | C6H6IN | CID 12271. PubChem, National Institutes of Health. [Link]
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3-Iodothiophene. NIST WebBook. [Link]
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Protonation and methylation of thiophenol, thioanisole and their halogenated derivatives: mass spectrometric and computational study. KU Leuven. [Link]
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mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern. Doc Brown's Chemistry. [Link]
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Authored by a Senior Application Scientist
An In-depth Technical Guide to the Stability and Storage of 3-Iodothioanisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical aspects concerning the stability and storage of this compound. As a molecule incorporating both a thioether and an aryl iodide functional group, its handling and storage require careful consideration to ensure its integrity for research and development applications. This document is structured to provide not just protocols, but the scientific rationale behind them, empowering users to make informed decisions in their laboratory practices.
Introduction to this compound: A Profile
This compound, with the chemical formula C₇H₇IS, is an aromatic sulfur compound that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring a methylthio group and an iodine atom on a benzene ring, allows for a diverse range of chemical transformations. The thioether moiety can be oxidized to sulfoxides or sulfones, while the aryl iodide is a versatile handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon and carbon-heteroatom bonds.[2][3] These reactive sites make this compound a key building block in the synthesis of pharmaceuticals and other complex organic molecules.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Thioanisole | 3-Iodoanisole |
| Molecular Formula | C₇H₇IS | C₇H₈S | C₇H₇IO |
| Molecular Weight | 250.10 g/mol [1] | 124.21 g/mol | 234.03 g/mol [4] |
| Appearance | Not specified, likely a liquid | Colorless to pale yellow liquid[2] | Clear yellow liquid[5] |
| Boiling Point | Not specified | 187-188 °C[6] | 244-245 °C[5] |
| Density | Not specified | 1.0533 g/mL[6] | 1.965 g/mL[5] |
| Solubility | Insoluble in water, soluble in organic solvents (inferred) | Insoluble in water, soluble in ethanol, diethyl ether, benzene[2] | Insoluble in water, soluble in chloroform, alcohol, ether[5] |
The inherent reactivity of this compound also predisposes it to degradation if not stored and handled correctly. Understanding the factors that influence its stability is paramount for ensuring experimental reproducibility and the synthesis of pure target compounds.
Core Principles of Chemical Stability
The stability of this compound is primarily dictated by the chemical nature of its two key functional groups: the thioether and the aryl iodide.
-
The Thioether Group: Thioethers are generally stable but are susceptible to oxidation.[2] The sulfur atom can be oxidized to a sulfoxide and further to a sulfone, especially in the presence of oxidizing agents. This process can also be initiated by exposure to air (autoxidation) over prolonged periods, although this is typically a slow process at room temperature.
-
The Aryl Iodide Group: The carbon-iodine bond in aryl iodides is the weakest among the aryl halides, making it susceptible to cleavage.[3] This bond can be broken by light (photolysis), heat, and certain metals. The reactivity of the C-I bond is a key feature in its synthetic utility but also a potential pathway for degradation. Electron-withdrawing or -donating groups on the aromatic ring can influence the reactivity of the aryl iodide.[3]
Potential Decomposition Pathways
Several potential pathways for the degradation of this compound can be postulated based on the reactivity of its functional groups. These include:
-
Oxidation: The thioether moiety can be oxidized to 3-iodophenyl methyl sulfoxide and subsequently to 3-iodophenyl methyl sulfone. This is a common degradation pathway for thioanisole derivatives.
-
Photodecomposition: Aryl iodides can undergo homolytic cleavage of the carbon-iodine bond upon exposure to UV light, leading to the formation of radical species. These radicals can then participate in a variety of secondary reactions, leading to impurities.
-
Hydrolysis: While generally stable to water, prolonged exposure, especially at elevated temperatures or non-neutral pH, could potentially lead to hydrolysis, though this is less common for aryl iodides and thioethers under typical storage conditions.
Caption: Potential degradation pathways for this compound.
Recommended Storage Protocols
To mitigate the degradation of this compound, the following storage conditions are recommended. These protocols are designed to be self-validating by minimizing the environmental factors known to cause decomposition.
Short-Term Storage (Up to 1 Month)
For routine laboratory use, this compound should be stored under conditions that protect it from immediate degradation.
Step-by-Step Protocol:
-
Container: Store in the original manufacturer's amber glass bottle or a similar container that protects from light. Ensure the cap is tightly sealed to prevent exposure to air and moisture.[7]
-
Atmosphere: For enhanced stability, after each use, flush the headspace of the container with an inert gas such as argon or nitrogen before sealing. This displaces oxygen and minimizes oxidation.
-
Temperature: Store in a cool, dark place. A standard laboratory cabinet away from direct sunlight and heat sources is generally sufficient.[8]
-
Incompatibilities: Ensure the storage location is away from strong oxidizing agents.[7]
Long-Term Storage (Greater than 1 Month)
For archival purposes or infrequent use, more stringent storage conditions are necessary to ensure the long-term integrity of the compound.
Step-by-Step Protocol:
-
Container and Sealing: Use an amber glass vial with a PTFE-lined cap. For optimal protection, consider sealing the vial with Parafilm® M after tightening the cap.
-
Atmosphere: The use of an inert atmosphere is critical. If the compound is transferred to a new container, ensure it is thoroughly purged with argon or nitrogen.
-
Temperature: Store at refrigerated temperatures (2-8 °C).[9] For extended periods, storage in a freezer (-20 °C) may be considered, though a risk-benefit analysis regarding potential freeze-thaw cycles should be made.
-
Environment: The storage unit should be a designated, well-ventilated area for chemicals.[6]
Prudent Handling Procedures
Proper handling is as crucial as correct storage to prevent contamination and degradation during experimental use.
Step-by-Step Workflow:
-
Preparation: Before opening the container, allow it to equilibrate to room temperature to prevent condensation of moisture from the air into the cold compound.
-
Dispensing: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any vapors.[10] Use clean, dry syringes or pipettes for transferring the liquid.
-
Inert Atmosphere Technique: If the compound is particularly sensitive or high purity is required for an application, perform all transfers under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
Post-Handling: After dispensing the required amount, re-flush the container with an inert gas before sealing tightly. Clean any spills promptly.
Caption: Recommended workflow for handling this compound.
Assessment of Purity and Detection of Degradation
Regularly assessing the purity of this compound is a crucial aspect of a self-validating storage protocol.
Recommended Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for determining the purity of the compound and identifying volatile impurities or degradation products. The mass spectrum can confirm the identity of the parent compound and help in the structural elucidation of any new peaks that appear over time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and are highly effective for identifying and quantifying impurities. The appearance of new signals or changes in the integration of existing signals can indicate degradation. For example, the oxidation of the thioether to a sulfoxide would result in a downfield shift of the methyl protons in the ¹H NMR spectrum.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a powerful tool for assessing purity. A time-course study of a stored sample can reveal the appearance of degradation products as new peaks in the chromatogram.
Table 2: Example Purity Assessment Schedule and Data Log
| Date of Analysis | Storage Condition | Purity (%) by GC | Observations (e.g., new peaks, color change) | Analyst |
| Initial | As Received | 99.5 | Clear, pale yellow liquid | Initial Analyst |
| + 6 Months | 2-8 °C, Inert Gas | 99.4 | No significant change | Analyst A |
| + 12 Months | 2-8 °C, Inert Gas | 99.2 | Minor peak at RT x.xx min | Analyst A |
| + 6 Months | RT, Air | 97.0 | Noticeable new peaks, slight darkening | Analyst B |
| + 12 Months | RT, Air | 94.5 | Multiple degradation peaks, yellow color | Analyst B |
| (Note: This is an illustrative table. Actual stability data should be generated empirically.) |
Conclusion
The stability and integrity of this compound are critical for its successful application in research and development. By understanding its inherent chemical properties and potential degradation pathways, researchers can implement effective storage and handling protocols. The key principles of protection from light, oxygen, and heat, combined with regular purity assessment, form a robust system for maintaining the quality of this important synthetic intermediate. Adherence to these guidelines will contribute to more reliable and reproducible scientific outcomes.
References
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BDMAEE. (2024, January 12). Thioanisole Storage Method. Retrieved from [Link]
-
BDMAEE. (2024, January 12). Thioanisole Storage Method. Retrieved from [Link]
-
Fiveable. (n.d.). Aryl Iodides Definition. Retrieved from [Link]
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An In-depth Technical Guide to the Safe Handling of 3-Iodothioanisole
Introduction: 3-Iodothioanisole is a valuable substituted aromatic iodine compound utilized by researchers and medicinal chemists as a building block in the synthesis of complex organic molecules and active pharmaceutical ingredients. Its structure, featuring both a reactive iodine atom and a thioether linkage, makes it a versatile synthon. However, these same functional groups necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, emergency procedures, and disposal of this compound, grounded in established safety principles and data from structurally analogous compounds. The causality behind each recommendation is explained to empower laboratory personnel with the knowledge to work safely and effectively.
Compound Profile & Physicochemical Properties
Understanding the physical and chemical properties of a substance is the foundation of a robust safety assessment. While comprehensive experimental data for this compound is not widely published, the properties of its close structural isomer, 4-Iodothioanisole, provide a reliable proxy for assessing its behavior.
| Property | Value (for 4-Iodothioanisole) | Unit | Source |
| Molecular Formula | C₇H₇IS | - | Cheméo[1] |
| Molecular Weight | 250.10 | g/mol | Cheméo[1] |
| Normal Boiling Point (Tboil) | 553.14 | K (279.99 °C) | Cheméo[1] |
| Normal Melting Point (Tfus) | 300.05 | K (26.9 °C) | Cheméo[1] |
| LogP (Octanol/Water Partition) | 3.013 | - | Cheméo[1] |
| Water Solubility (log10WS) | -3.36 | mol/l | Cheméo[1] |
The high boiling point suggests low volatility at room temperature, but the low melting point indicates it may be encountered as either a low-melting solid or a liquid. The high LogP value and correspondingly low water solubility suggest it is lipophilic and not readily soluble in aqueous media.[1]
Hazard Identification & GHS Classification
Based on data from closely related thioanisole and iodo-aromatic compounds, this compound should be handled as a hazardous substance. The following GHS classifications are derived from safety data sheets for analogous materials and represent a conservative approach to risk management.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][3] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2][3] |
| Hazardous to the Aquatic Environment, Chronic | Category 2 | H411: Toxic to aquatic life with long lasting effects. |
Toxicological Profile: The primary risks associated with this compound are acute toxicity via multiple routes of exposure and significant irritation to the skin, eyes, and respiratory system. Inhalation is a particularly concerning route due to its higher toxicity classification (Category 3). The potential for dermal absorption means that skin contact must be rigorously avoided not only to prevent local irritation but also to mitigate the risk of systemic toxicity. Chronic exposure data is limited, and as such, exposure should always be minimized.
Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is critical. This begins with engineering controls and is supplemented by appropriate PPE. The causality is clear: engineering controls remove the hazard at the source, while PPE protects the individual user.
Engineering Controls: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood. This is non-negotiable and serves two primary purposes:
-
Containment of Vapors/Aerosols: Protects the user from inhaling the compound, which is classified as toxic if inhaled.
-
Spill Containment: The physical barrier of the fume hood helps contain spills, preventing wider contamination of the laboratory.
Personal Protective Equipment (PPE) Selection: The selection of PPE is dictated by a risk assessment of the specific procedure being performed.
Caption: PPE selection workflow for handling this compound.
-
Hand Protection: Wear nitrile or other chemically resistant gloves at all times. Inspect gloves for pinholes or tears before use.[3] Contaminated gloves must be removed immediately using the proper technique, and hands should be washed. Take off contaminated clothing and wash it before reuse.[2][3]
-
Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[4] If there is a risk of splashing, chemical safety goggles must be worn.[5] For larger quantities or higher-risk operations, a face shield should be used in addition to goggles.
-
Skin and Body Protection: A flame-resistant lab coat should be worn and buttoned to its full length.[5] For procedures involving larger quantities, a chemically resistant apron is recommended. Do not wear shorts or open-toed shoes in the laboratory.
Standard Operating Protocol for Safe Handling
Adherence to a validated, step-by-step protocol is the cornerstone of safe laboratory practice. This workflow is designed to minimize exposure and prevent accidental releases.
Caption: A systematic workflow for handling this compound.
Step-by-Step Methodology:
-
Preparation: Before starting, consult this guide and the manufacturer's Safety Data Sheet (SDS).[6] Ensure all necessary equipment, reagents, and waste containers are present in the fume hood.
-
Verify Engineering Controls: Confirm that the chemical fume hood is operational and the sash is at the appropriate working height.
-
Don Personal Protective Equipment: Put on all required PPE as determined by the workflow diagram above.
-
Chemical Handling:
-
Perform all manipulations of the chemical deep within the fume hood.
-
If the compound is a solid, handle it carefully to avoid generating dust.[7]
-
If transferring a liquid, use a syringe or pipette.
-
Keep the primary container sealed when not in use.
-
-
Post-Handling Decontamination: After the procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Waste Disposal and Doffing PPE:
-
Dispose of all contaminated materials (gloves, pipette tips, absorbent paper) in a designated, sealed hazardous waste container.[2]
-
Remove PPE in the reverse order it was put on, being careful to avoid contaminating skin. Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Procedures
Preparedness is paramount. All laboratory personnel must be familiar with the location of safety equipment (showers, eyewash stations, fire extinguishers) and these emergency protocols.
Caption: Decision-making flowchart for emergency response.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][3] Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention.[2][3]
-
Skin Contact: Remove all contaminated clothing immediately.[2][3] Wash the affected area with plenty of soap and water for at least 15 minutes.[2][3] Seek medical attention if irritation develops or persists.[2][3]
-
Inhalation: Move the affected person to fresh air at once.[2][8] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[2][5] Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting.[2][3] Rinse the mouth with water.[9] If the person is conscious, have them drink 2-4 cupfuls of water.[7] Never give anything by mouth to an unconscious person.[5][7] Seek immediate medical attention.[2][3]
Accidental Release Measures
This protocol is for small, contained spills (<100 mL) inside a chemical fume hood. For larger spills, or any spill outside of a fume hood, evacuate the area and call emergency services.
-
Ensure PPE: Do not attempt cleanup without appropriate PPE, including a lab coat, chemical goggles, and double-layered nitrile gloves.
-
Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[10] Do not use combustible materials like paper towels.
-
Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[2][3]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Place all cleaning materials into the hazardous waste container.
-
Disposal: Seal the waste container and dispose of it according to institutional and local regulations.[2]
Fire Fighting Measures
While this compound itself has a high flash point (>110 °C), it can be involved in fires with other laboratory solvents.[2][3]
-
Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[2][3][11]
-
Hazardous Combustion Products: Thermal decomposition can release highly toxic and irritating gases, including carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen iodide.[2][3][9]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[2][3]
Storage and Disposal
Storage: Proper storage is essential for maintaining the chemical's integrity and ensuring safety.
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3][10]
-
Incompatibilities: Keep away from strong oxidizing agents.[2][3][10]
-
Light Sensitivity: Many iodo-aromatic compounds are light-sensitive.[3][12] Store in an amber or opaque container, or in a dark location like a cabinet, to prevent degradation.
-
Security: Store in a locked cabinet or area with restricted access.[2][3][5]
Disposal: Chemical waste must be managed in compliance with all local, state, and federal regulations.
-
Waste Containers: Dispose of unused material and contaminated items in a clearly labeled, sealed container designated for halogenated organic waste.
-
Procedure: Do not dispose of this chemical down the drain or in the regular trash. All waste must be handled by an approved waste disposal plant or a licensed hazardous waste management company.[2][9]
Reactivity Profile
-
Incompatible Materials: this compound is incompatible with strong oxidizing agents, which can lead to vigorous or explosive reactions.[2][3][10]
-
Conditions to Avoid: Avoid exposure to excessive heat, ignition sources, and direct light to prevent decomposition.[3][9]
-
Hazardous Decomposition: When heated to decomposition, it emits toxic fumes of CO, CO₂, sulfur oxides, and hydrogen iodide.[2][3][9]
References
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Thermo Fisher Scientific. (2025). Safety Data Sheet: Thioanisole. [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Iodothioanisole (CAS 35371-03-0). [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-Iodoanisole (CAS 766-85-8). [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Reactivity of hypervalent iodine(III) reagents bearing a benzylamine with sulfenate salts. [Link]
-
International Association of Oil & Gas Producers. (n.d.). Personal Protective Equipment. [Link]
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Ohio Environmental Protection Agency. (n.d.). The Disposal of Hazardous Waste Pharmaceuticals FAQs. [Link]
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KU Leuven. (n.d.). Fire fighting — HSE Department. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Iodo-4-Nitroanisole, 97%. [Link]
-
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. [Link]
-
American Chemistry Council. (n.d.). MDI or TDI: First Aid Guidance. [Link]
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- 12. 3-Iodoanisole | 766-85-8 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Iodothioanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Thioanisole Scaffolds
The thioanisole moiety is a critical structural motif in a wide array of pharmaceuticals, agrochemicals, and functional materials. The ability to form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at specific positions on the thioanisole core is paramount for the synthesis of novel compounds with tailored properties. Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile tools for achieving these transformations with high efficiency and selectivity.[1]
This guide focuses specifically on 3-iodothioanisole as a versatile building block. The presence of the electron-donating methylthio group and the reactive iodo group on the aromatic ring presents unique considerations for catalyst selection and reaction optimization. This document will provide a detailed overview of the key palladium-catalyzed cross-coupling reactions applicable to this compound, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
Mechanistic Fundamentals: The Palladium Catalytic Cycle
A foundational understanding of the catalytic cycle is crucial for rational troubleshooting and optimization of any palladium-catalyzed cross-coupling reaction. The generally accepted mechanism proceeds through a series of well-defined steps involving Pd(0) and Pd(II) intermediates.
Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The three key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step of the reaction.
-
Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the iodide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the desired product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of biaryl structures.[2] In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position.
Key Considerations for Suzuki-Miyaura Coupling of this compound
-
Catalyst System: A combination of a palladium precursor and a phosphine ligand is typically employed. For electron-rich aryl iodides like this compound, bulky and electron-rich phosphine ligands are often beneficial.
-
Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases such as potassium carbonate or cesium carbonate are commonly used.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.
| Parameter | Recommended Starting Conditions | Rationale |
| Palladium Precursor | Pd(OAc)₂ or Pd₂(dba)₃ | Readily available and effective precursors for generating the active Pd(0) catalyst in situ. |
| Ligand | SPhos, XPhos, or P(t-Bu)₃ | Bulky, electron-rich ligands that promote oxidative addition and reductive elimination. |
| Base | K₂CO₃ or Cs₂CO₃ | Effective in promoting the transmetalation step. |
| Solvent | Dioxane/H₂O or Toluene/H₂O (4:1) | Provides good solubility for both the organic substrates and inorganic base. |
| Temperature | 80-110 °C | Sufficient to drive the reaction to completion in a reasonable timeframe. |
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Figure 2: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₂CO₃ (2.0 mmol)
-
Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium precursor and ligand to the flask.
-
Add the degassed dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(methylthio)biphenyl.
Application 2: Heck Reaction for C-C Bond Formation with Alkenes
The Heck reaction is a powerful method for the arylation of alkenes, providing access to substituted styrenes and other vinylated aromatics.[3] For this compound, this reaction enables the introduction of a vinyl group, which can be a versatile handle for further synthetic transformations.
Key Considerations for the Heck Reaction of this compound
-
Catalyst: Palladium acetate (Pd(OAc)₂) is a commonly used and effective catalyst for the Heck reaction.[4]
-
Base: An organic base, such as triethylamine (Et₃N), is typically used to neutralize the hydroiodic acid (HI) generated during the reaction.
-
Solvent: Polar aprotic solvents like DMF or NMP are often preferred.
| Parameter | Recommended Starting Conditions | Rationale |
| Palladium Precursor | Pd(OAc)₂ | A robust and widely used catalyst for Heck reactions.[4] |
| Alkene | Styrene or an acrylate | Readily available and reactive coupling partners. |
| Base | Et₃N or K₂CO₃ | Neutralizes the HI byproduct, regenerating the active catalyst. |
| Solvent | DMF or NMP | Polar aprotic solvents that facilitate the reaction. |
| Temperature | 100-140 °C | Higher temperatures are often required for the Heck reaction. |
Protocol: Heck Reaction of this compound with Styrene
Materials:
-
This compound (1.0 mmol)
-
Styrene (1.5 mmol)
-
Pd(OAc)₂ (0.03 mmol, 3 mol%)
-
Triethylamine (2.0 mmol)
-
DMF (5 mL)
Procedure:
-
In a sealed tube, combine this compound, styrene, palladium acetate, and triethylamine.
-
Add DMF and seal the tube.
-
Heat the reaction mixture to 120 °C for 16-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography to yield the stilbene product.
Application 3: Sonogashira Coupling for C-C Bond Formation with Alkynes
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, leading to the synthesis of aryl-substituted alkynes.[5] This reaction is particularly valuable for creating rigid, linear structures often found in materials science and medicinal chemistry.
Key Considerations for the Sonogashira Coupling of this compound
-
Catalyst System: A dual-catalyst system of a palladium complex and a copper(I) salt (e.g., CuI) is traditionally used. However, copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts.[6]
-
Base: An amine base, such as triethylamine or diisopropylamine, is required.
-
Solvent: Solvents like THF or DMF are commonly employed.
| Parameter | Recommended Starting Conditions | Rationale |
| Palladium Precursor | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Well-established catalysts for Sonogashira couplings. |
| Co-catalyst | CuI (for traditional Sonogashira) | Activates the alkyne for transmetalation. |
| Alkyne | Phenylacetylene or other terminal alkyne | The nucleophilic partner in the reaction. |
| Base | Et₃N or i-Pr₂NH | Acts as both a base and a solvent in some cases. |
| Solvent | THF or DMF | Provides a suitable reaction medium. |
| Temperature | Room temperature to 80 °C | The reaction can often be performed under mild conditions. |
Protocol: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Triethylamine (3.0 mmol)
-
THF (10 mL)
Procedure:
-
To a Schlenk flask, add this compound and Pd(PPh₃)₄.
-
Evacuate and backfill with an inert gas.
-
Add degassed THF, triethylamine, and phenylacetylene via syringe.
-
Stir the reaction at 60 °C for 8-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Application 4: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[7] This reaction is of great importance in the pharmaceutical industry for the construction of nitrogen-containing heterocycles and other bioactive molecules.
Key Considerations for the Buchwald-Hartwig Amination of this compound
-
Catalyst System: A palladium precursor in combination with a bulky, electron-rich phosphine ligand is essential for this transformation. Ligands such as those from the Buchwald and Hartwig groups are highly effective.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required.
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are used.
| Parameter | Recommended Starting Conditions | Rationale |
| Palladium Precursor | Pd₂(dba)₃ or a pre-catalyst | Efficiently generates the active Pd(0) species. |
| Ligand | XPhos, RuPhos, or BrettPhos | Bulky ligands that facilitate both oxidative addition and reductive elimination. |
| Amine | A primary or secondary amine | The nucleophilic coupling partner. |
| Base | NaOt-Bu or LHMDS | A strong base is necessary to deprotonate the amine. |
| Solvent | Toluene or Dioxane | Anhydrous, aprotic solvents are crucial for this reaction. |
| Temperature | 80-110 °C | Typical temperature range for Buchwald-Hartwig aminations.[8] |
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
XPhos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, charge a vial with sodium tert-butoxide, Pd₂(dba)₃, and XPhos.
-
Add this compound and toluene.
-
Finally, add the morpholine.
-
Seal the vial and heat the reaction at 100 °C for 12-24 hours.
-
Monitor the reaction by GC-MS.
-
After cooling, dilute with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry and concentrate.
-
Purify the product by column chromatography.
Troubleshooting and Optimization
Common issues in palladium-catalyzed cross-coupling reactions include low yields, incomplete conversion, and the formation of side products.[9] Here are some general troubleshooting tips:
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the use of high-purity palladium precursors and ligands. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species. Degas solvents thoroughly to prevent oxidation of the catalyst.
-
Insufficient Temperature: Increase the reaction temperature in increments of 10-20 °C.
-
Base Incompatibility: The choice of base is critical. For Suzuki couplings, ensure the base is strong enough to activate the boronic acid. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base is essential.
-
-
Formation of Side Products:
-
Homocoupling: This can occur in Suzuki and Sonogashira reactions. Ensure the reaction is performed under strictly anaerobic conditions. In Sonogashira coupling, using copper-free conditions can minimize alkyne homocoupling.
-
Protodeboronation (Suzuki): This is the cleavage of the C-B bond by a proton source. Use anhydrous solvents and ensure the base is not too hydrolytic.
-
Dehalogenation: The iodo group can be reduced to a hydrogen. This can sometimes be suppressed by using a different ligand or solvent.
-
-
Challenges with Thioether Substrates:
-
Catalyst Poisoning: The sulfur atom in the thioanisole can coordinate to the palladium center and inhibit catalysis. Using bulky, electron-rich ligands can often mitigate this issue by sterically discouraging sulfur coordination. Increasing the catalyst loading may also be necessary.
-
References
-
Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. PMC. [Link]
-
Heck coupling reaction of iodobenzene and styrene using supercritical water in the absence of a catalyst. Scilit. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. PMC. [Link]
-
THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]
-
A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. ACS Publications. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]
-
Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. PubMed. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI. [Link]
-
Heck coupling reaction of iodobenzene and styrene using supercritical water in the absence of a catalyst. Scilit. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. University of Pittsburgh. [Link]
-
Heck Reaction. Chemistry LibreTexts. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. ResearchGate. [Link]
-
Alkyl sulfinates as cross-coupling partners for programmable and stereospecific installation of C(sp3) bioisosteres. PMC. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Nickel complexes catalyzed Heck reaction of iodobenzene and methyl acrylate. Sci-Hub. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]
-
Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC. [Link]
-
Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. MDPI. [Link]
-
Heck coupling reaction of iodobenzene with methyl acrylate.. ResearchGate. [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. organ-pubs.org. [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. [Link]
-
Computational study of the copper-free Sonogashira cross-coupling reaction: Shortcuts in the mechanism. ResearchGate. [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
-
Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. MDPI. [Link]
-
The Intramolecular Heck Reaction. Macmillan Group Meeting. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
4-Iodophenyl-[18F]fluorosulfate as a versatile building block for Pd-catalyzed cross-coupling reactions. Forschungszentrum Jülich. [Link]
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heck Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application Notes & Protocols: The Strategic Role of 3-Iodothioanisole in the Synthesis of Pharmaceutical Intermediates
Introduction: 3-Iodothioanisole is a versatile and highly valuable building block in modern medicinal chemistry and process development. Its utility stems from a unique combination of structural features: a reactive iodine atom at the meta-position, which serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, and a methylthio (-SMe) group. The methylthio moiety can act as a key pharmacophoric element, engaging in critical interactions with biological targets, or it can be further oxidized to sulfoxide or sulfone groups, modulating the electronic and solubility properties of the final molecule. This guide provides an in-depth exploration of this compound's application in synthesizing key pharmaceutical intermediates, focusing on the causality behind protocol choices and providing detailed, field-proven methodologies for researchers and drug development professionals.
Section 1: Synthesis of Arylboronic Acids for Suzuki-Miyaura Coupling
The conversion of this compound into its corresponding boronic acid, 3-(methylthio)phenylboronic acid, is a foundational step that unlocks its potential for Suzuki-Miyaura cross-coupling reactions. This transformation is pivotal for creating carbon-carbon bonds, a cornerstone of synthesizing numerous kinase inhibitors and other complex molecular architectures.[1][2][3]
Core Principle: Grignard Formation and Borylation
The most common and industrially scalable method involves the formation of a Grignard reagent, which is then quenched with a trialkyl borate ester. The choice of an etheral solvent like Tetrahydrofuran (THF) is critical, as it solvates the magnesium ion, facilitating the insertion of magnesium into the carbon-iodine bond. The subsequent reaction with a borate ester, typically trimethyl borate or triisopropyl borate, must be conducted at low temperatures to prevent over-addition of the Grignard reagent, which would lead to the formation of diaryl- and triarylborane byproducts.[4][5]
Experimental Protocol 1: Synthesis of 3-(Methylthio)phenylboronic Acid
Workflow Overview:
Caption: The Suzuki-Miyaura catalytic cycle.
Step-by-Step Methodology (General):
-
Reaction Setup: To a reaction vessel, add the heterocyclic halide (e.g., 3-iodo-1H-pyrrolo[2,3-b]pyridine, 1.0 eq), 3-(methylthio)phenylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O or Toluene/EtOH/H₂O). The presence of water is often crucial for the transmetalation step.
-
Reaction Execution: Purge the reaction mixture with an inert gas (Nitrogen or Argon) for 10-15 minutes. Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the layers.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl intermediate.
| Parameter | Protocol 1: Boronic Acid Synthesis | Protocol 2: Suzuki Coupling |
| Key Reagents | Mg, Trimethyl borate | 3-(Methylthio)phenylboronic acid, Halo-heterocycle |
| Catalyst | N/A | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Solvent | Anhydrous THF | Dioxane/H₂O, Toluene/H₂O |
| Base | N/A (Acid workup) | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Temperature | -78 °C to Reflux | 80 - 110 °C |
| Typical Yield | 70 - 90% | 65 - 95% |
Section 2: C-C Bond Formation via Sonogashira Coupling
The Sonogashira reaction is an exceptionally powerful method for coupling aryl halides with terminal alkynes, forming C(sp²)-C(sp) bonds. [6][7][8]Using this compound, this reaction provides rapid access to arylalkyne intermediates, which are versatile precursors for synthesizing complex heterocycles like furans, indoles, and quinolines through subsequent cyclization reactions. [9][10][11]
Core Principle: The Palladium-Copper Catalytic System
The reaction mechanism involves a synergistic interplay between palladium and copper catalysts. The palladium complex undergoes oxidative addition with this compound. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This acetylide then undergoes transmetalation to the palladium center, followed by reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst. [6]The choice of a mild base, such as an amine (e.g., triethylamine or diisopropylamine), is crucial as it both scavenges the HI byproduct and serves as the solvent.
Experimental Protocol 3: Sonogashira Coupling of this compound
Workflow Overview:
Caption: Sonogashira coupling and subsequent cyclization.
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%) and copper(I) iodide (CuI, 2-5 mol%).
-
Reagent Addition: Add this compound (1.0 eq) followed by a degassed amine solvent such as triethylamine (Et₃N). Stir the mixture to dissolve the solids.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.3 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 40-70 °C) and stir under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature and filter the mixture through a pad of celite to remove the catalyst and amine salts, washing with an organic solvent like ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to afford the pure arylalkyne.
| Parameter | Typical Conditions |
| Catalyst System | PdCl₂(PPh₃)₂ / CuI |
| Ligand | Triphenylphosphine (PPh₃) |
| Base / Solvent | Triethylamine (Et₃N), Diisopropylamine (DIPA) |
| Temperature | Room Temperature to 80 °C |
| Typical Yield | 80 - 98% |
Section 3: C-N Bond Formation via Buchwald-Hartwig Amination
The formation of carbon-nitrogen bonds is arguably one of the most important transformations in pharmaceutical synthesis. The Buchwald-Hartwig amination provides a general and high-yielding method for coupling aryl halides with a wide range of amines. [12][13][14]Applying this reaction to this compound allows for the direct synthesis of 3-(methylthio)aniline derivatives, which are key intermediates for a variety of pharmacologically active agents, including kinase inhibitors. [15][16]
Core Principle: The Role of Ligand and Base
The success of the Buchwald-Hartwig amination hinges on the catalytic cycle of a palladium complex. The cycle involves oxidative addition of this compound to a Pd(0) center, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. [13]The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is critical; it accelerates the rate-limiting reductive elimination step and prevents catalyst decomposition. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine in the catalytic cycle.
Buchwald-Hartwig Catalytic Cycle:
Caption: The Buchwald-Hartwig amination cycle.
Experimental Protocol 4: Buchwald-Hartwig Amination of this compound
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃ with a ligand like XPhos, or a pre-formed catalyst like XPhos-Pd-G3, 1-2 mol%) and the base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 eq) to a dry reaction vessel.
-
Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.1-1.3 eq).
-
Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction Execution: Seal the vessel and heat the mixture to the required temperature (typically 80-110 °C). Monitor the reaction's progress by LC-MS.
-
Workup: After completion, cool the reaction to room temperature and quench with water. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Purification: Wash the organic layer with water and brine, then dry over Na₂SO₄. After concentrating the solvent, purify the crude product via silica gel column chromatography to obtain the desired N-aryl-3-(methylthio)aniline derivative.
| Parameter | Typical Conditions |
| Catalyst/Ligand | Pd₂(dba)₃ / XPhos, RuPhos; or XPhos Pd G3 |
| Base | NaOtBu, K₃PO₄, LHMDS, Cs₂CO₃ |
| Solvent | Toluene, Dioxane |
| Temperature | 80 - 110 °C |
| Typical Yield | 75 - 99% |
Conclusion
This compound stands as a testament to the power of strategic molecular design in pharmaceutical synthesis. Its capacity to undergo high-yielding and versatile cross-coupling reactions—including Suzuki, Sonogashira, and Buchwald-Hartwig—makes it an indispensable tool for medicinal chemists. The protocols detailed herein provide robust and reproducible methods for leveraging this key building block to construct the complex molecular architectures that define the next generation of therapeutic agents. By understanding the mechanistic principles behind these transformations, researchers can effectively troubleshoot and optimize conditions to accelerate the drug discovery and development pipeline.
References
-
Roth, G. J., Heckel, A., Colbatzky, F., Handschuh, S., Kley, J., Lehmann-Lintz, T., Lotz, R., Tontsch-Grunt, U., Walter, R., & Hilberg, F. (2009). Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120). Journal of Medicinal Chemistry. [Link]
-
Practical synthesis of lapatinib. Journal of China Pharmaceutical University. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
Dorel, R., & van der Vlugt, J. I. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
-
Iodine-Catalyzed Synthesis of 3-Arylthioindoles Employing a 1-Aryltriazene/CS2 Combination as a New Sulfenylation Source. National Institutes of Health. [Link]
-
Practical synthesis of lapatinib. ResearchGate. [Link]
-
Synthesis of 3- C-Branched Kdo Analogues via Sonogashira Coupling of 3-Iodo Kdo Glycal with Terminal Alkynes. PubMed. [Link]
-
First-in-Human Phase I Trial of Two Schedules of OSI-930, a Novel Multikinase Inhibitor, Incorporating Translational Proof-of-Mechanism Studies. National Institutes of Health. [Link]
-
Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. National Institutes of Health. [Link]
- Process for the preparation of substituted phenylboronic acids.
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Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. ACS Publications. [Link]
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Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ResearchGate. [Link]
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Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. National Institutes of Health. [Link]
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OSI-930: a novel selective inhibitor of Kit and kinase insert domain receptor tyrosine kinases with antitumor activity in mouse xenograft models. PubMed. [Link]
- Process for the preparation of lapatinib and the salts thereof.
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Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. MDPI. [Link]
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Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
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Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journals. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. University of South Florida. [Link]
-
A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. ResearchGate. [Link]
- 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
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OSI-930. GIST Support International. [Link]
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Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. National Institutes of Health. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives. SciELO Brasil. [Link]
-
Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Semantic Scholar. [Link]
-
Inhibition of endothelial cell function by OSI-930 in vitro. A,... ResearchGate. [Link]
- Synthetic method of lapatinib.
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An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journal of Organic Chemistry. [Link]
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Palladium-Catalyzed Sonogashira Coupling and Iodocyclization Route to 3-Iodofurans. Thieme. [Link]
-
First-in-human phase I trial of two schedules of OSI-930, a novel multikinase inhibitor, incorporating translational proof-of-mechanism studies. PubMed. [Link]
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3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. ProQuest. [Link]
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Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. National Institutes of Health. [Link]
-
Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [Link]
- Process for producing phenylboronic acids and triphenylboroxines.
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Application Notes and Protocols: Suzuki-Miyaura Coupling of 3-Iodothioanisole
Authored by a Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of C-C Bond Formation with Sulfur-Containing Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction between an organoboron compound and an organohalide has become indispensable in the synthesis of polyolefins, styrenes, and substituted biphenyls.[2] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Suzuki, Richard F. Heck, and Ei-ichi Negishi for their collective contributions to palladium-catalyzed cross-couplings in organic synthesis.[2]
This application note provides a detailed experimental protocol for the Suzuki-Miyaura reaction of 3-iodothioanisole. Thioanisole derivatives are prevalent structural motifs in numerous pharmaceuticals and agrochemicals. The ability to functionalize this scaffold via C-C bond formation is of paramount importance for the generation of novel molecular entities with potential biological activity. The protocol herein is designed to be a robust starting point for researchers, offering insights into reaction setup, optimization, and troubleshooting.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle centered around a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[3][4] The three key steps are oxidative addition, transmetalation, and reductive elimination.[2][4]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, this compound) to a Pd(0) complex, forming a Pd(II) species.[4][5] The reactivity of the halide in this step generally follows the trend I > OTf > Br > Cl.[4]
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex.[4][5] This process is facilitated by a base, which activates the boronic acid.[2][6]
-
Reductive Elimination: The final step is the reductive elimination of the two organic fragments from the palladium(II) complex, which forms the new C-C bond and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[3][4][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. The specific conditions may require optimization for different boronic acids or for scaling up the reaction.
Materials and Reagents
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 250.12 | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 |
| K₂CO₃ | 138.21 | 2.0 | 2.0 |
| Toluene | - | 5 mL | - |
| Water | - | 1 mL | - |
Equipment
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add toluene (5 mL) and water (1 mL) to the reaction mixture via syringe.[3]
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.[8]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[9]
-
Optimization and Troubleshooting
The success of a Suzuki-Miyaura coupling can be influenced by several factors. The following table provides guidance on common issues and potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more stable to air and moisture. |
| Insufficiently anhydrous conditions | Ensure all glassware is oven-dried and solvents are properly dried. | |
| Poor choice of base or solvent | Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, DMF/water).[3] | |
| Homocoupling of Boronic Acid | High temperature | Reduce the reaction temperature. |
| Oxygen present in the reaction | Ensure the reaction is performed under a strictly inert atmosphere. | |
| Protodeboronation | Presence of water and/or acidic protons | Use anhydrous conditions or a different boronic ester (e.g., pinacol ester) that is more stable.[3] |
| Dehalogenation of Aryl Halide | Presence of a hydrogen source | Ensure solvents are pure and free of potential hydrogen donors. |
The Critical Role of Reagents
-
Palladium Catalyst and Ligands: The choice of palladium source and ligand is crucial.[3] While Pd(PPh₃)₄ is a common choice, other catalysts and ligands may offer improved reactivity, especially for challenging substrates.[10] Electron-rich and bulky phosphine ligands often enhance the rate of oxidative addition and reductive elimination.[4] N-heterocyclic carbene (NHC) ligands have also emerged as highly effective alternatives.[6]
-
Base: The base plays a multifaceted role in the Suzuki-Miyaura coupling, including the formation of the active boronate species and facilitating the transmetalation step.[2][6][11] The choice of base can significantly impact the reaction outcome. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).
-
Solvent: The solvent system must be chosen to solubilize the reactants and facilitate the interaction between the organic and aqueous phases.[3] Common solvents include toluene, dioxane, THF, and DMF, often in combination with water.[3][12] The selection of a "green" solvent is also an important consideration for sustainable chemistry.[13]
Caption: Key experimental variables in the Suzuki-Miyaura reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of complex organic molecules. The protocol provided for the coupling of this compound serves as a practical guide for researchers in drug discovery and development. A thorough understanding of the reaction mechanism and the role of each component is essential for successful implementation and optimization. By carefully selecting the catalyst, base, and solvent, and by employing rigorous experimental technique, high yields of the desired biaryl products can be achieved.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Wikipedia. Suzuki reaction. [Link]
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Thirunavukkarasu, T., Ramachandran, E., Natarajan, K., Sparkes, H. A., Al-Resayes, S. I., & Azam, M. (2023). A study on the applications of 3-amino quinoline complexes of Pd(II) as catalysts for the Suzuki-Miyaura coupling of aryl halides in aqueous and organic media. Polyhedron, 230, 116207. [Link]
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Newman, S. G., & Lautens, M. (2011). Solvent effects on the selectivity of palladium-catalyzed Suzuki-Miyaura couplings. Tetrahedron, 67(52), 10259–10266. [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16552–16564. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
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Shi, S., Nolan, S. P., & Szostak, M. (2021). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1), 263–271. [Link]
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Pinto, A., L-L-Lacerda, A., & da-Silva, F. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2026. [Link]
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Song, Q., Feng, Y., & Li, Y. (2019). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. Nature Communications, 10(1), 5667. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5559. [Link]
-
Ding, Y., & Clark, M. A. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 909307. [Link]
-
Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1996). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 61(21), 7129–7131. [Link]
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Bellina, F., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 8(11), 1009–1032. [Link]
-
Lee, C.-F., Liu, L.-H., & Chien, W.-C. (2016). Proposed mechanism for the Suzuki reaction of p‐iodoanisole with... ResearchGate. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Solvent effects in palladium catalysed cross-coupling reactions. Dalton Transactions, 40(39), 9877–9886. [Link]
-
Song, Q., Feng, Y., & Li, Y. (2019). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. Nature Communications, 10(1), 5667. [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
Nasrollahzadeh, M., & Shokouhimehr, M. (2016). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. Bulletin of the Chemical Society of Japan, 89(10), 1192–1200. [Link]
-
Semantic Scholar. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(6), 1166–1179. [Link]
-
Li, Y., Wang, Y., Zhang, Y., & Liu, L. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(4), 4441–4448. [Link]
-
DeBoer, G. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer [Video]. YouTube. [Link]
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- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Catalyst Selection in Sonogashira Coupling with 3-Iodothioanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Sonogashira Coupling with Sulfur-Containing Substrates
The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis.[1][2] Its power lies in the creation of carbon-carbon bonds, providing access to a vast array of complex molecules, including pharmaceuticals, natural products, and advanced materials.[1] However, the efficiency of this reaction can be significantly influenced by the nature of the substrates. Aryl halides containing sulfur functionalities, such as the thioether in 3-iodothioanisole, present a particular challenge due to the potential for the sulfur atom to coordinate to and deactivate the palladium catalyst. This phenomenon, known as catalyst poisoning, can lead to sluggish reactions, low yields, and the need for higher catalyst loadings.
These application notes provide a detailed guide to selecting the optimal catalyst system for the successful Sonogashira coupling of this compound. We will delve into the mechanistic rationale behind catalyst choice, offering both field-proven insights and validated protocols to empower researchers to overcome the challenges associated with this specific substrate.
Understanding the Catalytic Cycle and the Role of Each Component
A successful Sonogashira coupling hinges on the synergistic interplay of several key components: a palladium catalyst, a copper(I) co-catalyst (in the traditional method), a ligand, and a base. A foundational understanding of their roles is crucial for troubleshooting and optimization.
The reaction is generally understood to proceed via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) species undergoes oxidative addition to the aryl iodide (this compound) to form a Pd(II) intermediate.
-
Transmetalation: A copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center.
-
Reductive Elimination: The desired coupled product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne.
-
Deprotonation: A base removes the acidic terminal proton of the alkyne, facilitated by the copper coordination, to form a copper acetylide.
It is this copper acetylide that participates in the transmetalation step of the palladium cycle.
Figure 1: Simplified Sonogashira Catalytic Cycles
Catalyst System Selection for this compound: A Strategic Approach
The presence of the thioether moiety in this compound necessitates a careful selection of the catalyst system to minimize catalyst poisoning and maximize yield.
Palladium Precursor: Stability and Activity
The choice of the palladium precursor is the first critical decision. Both Pd(0) and Pd(II) complexes can be used.
-
Pd(II) Precursors (e.g., PdCl₂(PPh₃)₂, Pd(OAc)₂): These are generally more stable to air and moisture, making them easier to handle. They are reduced in situ to the active Pd(0) species by phosphine ligands, amines, or other components in the reaction mixture. For substrates prone to catalyst deactivation, starting with a robust Pd(II) precursor is often advantageous.
-
Pd(0) Precursors (e.g., Pd(PPh₃)₄): These complexes can directly enter the catalytic cycle without the need for an initial reduction step. However, they are more sensitive to air and require careful handling under an inert atmosphere.
For this compound, a common and effective starting point is Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) , which offers a good balance of stability and reactivity.
The Ligand: Mitigating Sulfur Poisoning
The ligand plays a pivotal role in stabilizing the palladium center, influencing its reactivity, and, crucially for this application, preventing deactivation by the thioether.
-
Triphenylphosphine (PPh₃): This is the most common ligand in Sonogashira couplings and is often part of the palladium precursor itself (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂). While effective for many substrates, its efficacy can be diminished with sulfur-containing molecules.
-
Bulky, Electron-Rich Phosphines (e.g., XPhos, SPhos, P(t-Bu)₃): These ligands have emerged as powerful tools for challenging cross-coupling reactions. The steric bulk can help to create a more open coordination sphere around the palladium, potentially hindering the binding of the thioether. The electron-donating nature of these ligands can also enhance the rate of oxidative addition.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium. This strong binding can make the catalyst more resistant to deactivation by competing sulfur ligands.
For the coupling of this compound, while traditional PPh₃-based systems can work, employing a more robust ligand system is recommended for consistent and high yields, especially on a larger scale.
The Copper Co-catalyst: To Use or Not to Use?
The classic Sonogashira protocol utilizes a copper(I) salt, typically copper(I) iodide (CuI) , as a co-catalyst.
-
Copper-Catalyzed Sonogashira: The presence of CuI generally accelerates the reaction, allowing for milder reaction conditions (often room temperature for aryl iodides).[3]
-
Copper-Free Sonogashira: A significant drawback of using copper is the potential for the formation of alkyne homocoupling products (Glaser coupling), especially in the presence of oxygen. For certain substrates, particularly in the synthesis of complex molecules for pharmaceutical applications, avoiding copper contamination is desirable. Copper-free protocols have been developed, often requiring more specialized ligands and potentially higher reaction temperatures.
For this compound, both copper-catalyzed and copper-free systems can be effective. The choice often depends on the scale of the reaction, the purity requirements of the product, and the available catalyst systems. A copper-free approach can be particularly beneficial in mitigating side reactions and simplifying purification. A study on challenging substrates, including those with sulfur-containing groups, highlighted the risk of catalyst poisoning with classical conditions and demonstrated the efficacy of a copper-free system with a specialized palladium precatalyst, [DTBNpP]Pd(crotyl)Cl (DTBNpP = di-tert-butylneopentylphosphine).[4]
The Base: Activating the Alkyne
An amine base is essential for the deprotonation of the terminal alkyne. The choice of base can influence the reaction rate and the solubility of the reaction components.
-
Triethylamine (Et₃N) and Diisopropylamine (i-Pr₂NH): These are commonly used and often serve as both the base and a co-solvent.
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These can be used in certain protocols, particularly in copper-free systems, often in polar aprotic solvents like DMF or NMP.
For the coupling of this compound, triethylamine is a standard and effective choice.
Comparative Catalyst System Performance
The following table summarizes potential catalyst systems for the Sonogashira coupling of this compound with a representative alkyne, such as phenylacetylene or trimethylsilylacetylene. The performance data is extrapolated from general principles and findings for similar challenging substrates.
| Catalyst System | Palladium Precursor | Ligand | Co-Catalyst | Base | Solvent | Temperature (°C) | Expected Outcome |
| A (Classic) | PdCl₂(PPh₃)₂ (2-5 mol%) | PPh₃ | CuI (5-10 mol%) | Et₃N | THF/Et₃N | RT - 50 | Moderate to good yields, potential for catalyst deactivation and homocoupling. |
| B (Robust) | Pd(OAc)₂ (2 mol%) | XPhos (4 mol%) | CuI (4 mol%) | Et₃N | Toluene | 60 - 80 | Good to excellent yields, improved catalyst stability. |
| C (Copper-Free) | [DTBNpP]Pd(crotyl)Cl (2.5 mol%) | DTBNpP | None | TMP | DMSO | RT | High yields, avoids copper contamination and homocoupling, suitable for sensitive substrates.[4] |
| D (Ligandless) | Pd/C (5 mol%) | None | CuI (10 mol%) | Et₃N | DMF | 80 - 100 | Heterogeneous system, ease of catalyst removal, may require higher temperatures and longer reaction times. |
Experimental Protocols
The following protocols provide a starting point for the Sonogashira coupling of this compound. It is recommended to perform small-scale test reactions to optimize conditions for specific alkynes and desired outcomes.
Protocol 1: Classic Copper-Catalyzed Sonogashira Coupling
This protocol uses a standard, readily available catalyst system.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 equiv)
-
CuI (0.04 equiv)
-
Triethylamine (Et₃N) (degassed)
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add PdCl₂(PPh₃)₂ and CuI.
-
Add this compound and the terminal alkyne.
-
Add anhydrous, degassed THF and degassed triethylamine.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 2: Workflow for Protocol 1
Protocol 2: Robust Copper-Free Sonogashira Coupling
This protocol is adapted from a method developed for challenging substrates and is recommended for achieving high yields and avoiding copper-related side reactions.[4]
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
[DTBNpP]Pd(crotyl)Cl (0.025 equiv)
-
2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv)
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
To a dry vial under an inert atmosphere, add [DTBNpP]Pd(crotyl)Cl and this compound.
-
Add anhydrous DMSO, followed by the terminal alkyne and TMP.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is often complete within a few hours.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting and Optimization
-
Low Conversion:
-
Catalyst Deactivation: If using a classic system, consider switching to a more robust ligand like XPhos or employing the copper-free protocol. Ensure all reagents and solvents are rigorously deoxygenated, as oxygen can contribute to catalyst decomposition.
-
Insufficient Reaction Time/Temperature: For less reactive alkynes or if using a heterogeneous catalyst, longer reaction times or higher temperatures may be necessary.
-
-
Formation of Homocoupling Product (Glaser Coupling):
-
This is primarily an issue in copper-catalyzed reactions. Ensure the reaction is performed under strictly anaerobic conditions. Alternatively, switch to a copper-free protocol.
-
-
Difficulty in Purification:
-
The presence of high-boiling solvents like DMF or DMSO can complicate product isolation. Ensure thorough removal during the workup.
-
Residual catalyst can often be removed by filtration through a short plug of silica gel.
-
Conclusion
The Sonogashira coupling of this compound, while presenting a challenge due to potential catalyst poisoning by the thioether group, can be successfully achieved with careful selection of the catalyst system. While traditional palladium/copper systems can be effective, modern, robust catalyst systems, particularly copper-free protocols employing bulky, electron-rich phosphine ligands, offer a more reliable and often higher-yielding alternative. The protocols and insights provided in these application notes serve as a comprehensive guide for researchers to navigate the intricacies of this transformation and unlock its synthetic potential in their research and development endeavors.
References
-
Palladium-Catalyzed Sonogashira Coupling and Iodocyclization Route to 3-Iodofurans. (2011). Synfacts, 2011(05), 0484–0484. [Link]
-
Sonogashira coupling reaction of different aryl iodides with terminal alkynes. (n.d.). ResearchGate. Retrieved from [Link]
-
Bano, A., & Sharma, U. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]
-
Wikipedia contributors. (n.d.). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved January 24, 2026, from [Link]
-
Keshipeddy, S., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(11), 16089–16100. [Link]
-
Mondal, B., et al. (2020). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 5(2), 1184–1195. [Link]
-
Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(26), 9135–9142. [Link]
-
Sonogashira coupling giving me multiple spots on TLC. Any suggestions?. (2022, April 27). Reddit. Retrieved from [Link]
-
Sonogashira Coupling. (2022, August 5). In Chemistry LibreTexts. Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Sonogashira Reaction of 3-Iodothioanisole
Welcome to the technical support center for troubleshooting the Sonogashira reaction, with a specific focus on the coupling of 3-iodothioanisole. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with this specific transformation. Here, we delve into the underlying science of the Sonogashira coupling to provide actionable solutions to common experimental hurdles.
Introduction: The Challenge of Sulfur in Sonogashira Couplings
The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2] While highly versatile, the reaction can be sensitive to certain functional groups, and sulfur-containing substrates like this compound present a notorious challenge. The thioether moiety is a known poison for palladium catalysts, leading to deactivation and consequently, low to no product yield.[3][4][5] This guide will walk you through a systematic approach to diagnose and resolve issues encountered during the Sonogashira coupling of this compound.
Troubleshooting Guide: A Question-and-Answer Approach
Q1: My reaction with this compound is not working at all. I'm only recovering my starting material. What are the likely causes?
Answer:
A complete lack of reactivity in a Sonogashira reaction involving a sulfur-containing substrate like this compound most often points to severe catalyst deactivation. Here’s a breakdown of the probable culprits:
-
Palladium Catalyst Poisoning: The sulfur atom in the thioanisole moiety can irreversibly bind to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[3][4][5] This is the most common reason for failure with this class of substrates.
-
Inactive Catalyst: The palladium catalyst, especially Pd(0) sources like Pd(PPh₃)₄, can be sensitive to air and moisture.[6] Improper storage or handling can lead to catalyst degradation before it even enters the reaction. Pd(II) precatalysts such as PdCl₂(PPh₃)₂ are generally more stable.[6]
-
Poor Quality Reagents: Impurities in your this compound, alkyne, or solvent can also contribute to catalyst deactivation.[6] Ensure your starting materials are of high purity.
-
Inadequate Degassing: Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction, and can also contribute to the decomposition of the palladium(0) catalyst.[6][7] Thoroughly degassing your solvent and running the reaction under an inert atmosphere (argon or nitrogen) is critical.[6]
Q2: I'm observing a very low yield of my desired product. What can I do to improve it?
Answer:
Low yields are frustrating but often salvageable. Here are several strategies to optimize your reaction:
-
Ligand Selection is Key: Standard phosphine ligands like triphenylphosphine (PPh₃) may not be robust enough to prevent catalyst poisoning by the thioether. Consider switching to more electron-rich and sterically bulky ligands.[8] These ligands can form more stable complexes with the palladium center, making it less susceptible to coordination by the sulfur atom.
| Ligand Type | Examples | Rationale |
| Bulky, Electron-Rich Phosphines | P(t-Bu)₃, XPhos, SPhos | Promote faster oxidative addition and reductive elimination, potentially outcompeting catalyst poisoning.[8][9] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Form very strong bonds with palladium, offering enhanced stability and resistance to poisoning.[1] |
-
Copper-Free Conditions: The copper co-catalyst, while often accelerating the reaction, can also promote the undesirable Glaser homocoupling of your alkyne.[7][10] Furthermore, in some cases, a copper-free protocol can be less sensitive to certain substrate functionalities. Several copper-free Sonogashira protocols have been developed and may be beneficial for your substrate.[2][11][12]
-
Adjusting Reaction Parameters:
-
Temperature: While many Sonogashira reactions proceed at room temperature, sluggish reactions can sometimes be encouraged by gentle heating.[13] However, be cautious, as higher temperatures can also accelerate catalyst decomposition.[7]
-
Base: The choice and amount of base are crucial. An amine base is required to deprotonate the alkyne.[6] Ensure your amine base (e.g., triethylamine, diisopropylethylamine) is dry and used in sufficient excess.[6]
-
Solvent: While THF and DMF are common, they can sometimes promote the formation of palladium black (decomposed catalyst).[14] Consider switching to a less coordinating solvent like toluene or dioxane.
-
Q3: I see a black precipitate forming in my reaction flask. What is it, and is my reaction doomed?
Answer:
The formation of a black precipitate is very likely "palladium black," which is finely divided, catalytically inactive palladium metal.[6] This indicates that your palladium catalyst has decomposed. While this is not ideal, it doesn't necessarily mean the reaction is a complete failure, especially if some product has already formed.
What to do:
-
Analyze a sample: Before abandoning the reaction, take a small aliquot, work it up, and analyze it by TLC or LC-MS to see if any product has formed.
-
Investigate the cause: The formation of palladium black can be triggered by:
-
Future Prevention: To avoid this in subsequent attempts, consider the following:
-
Use a more stable palladium precatalyst (e.g., PdCl₂(PPh₃)₂).[6]
-
Employ more robust ligands (see Q2).
-
Ensure all reagents and solvents are pure and dry.
-
Maintain strict anaerobic conditions.
-
Visualizing the Solution: A Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting a failed Sonogashira reaction of this compound.
The Sonogashira Catalytic Cycle: Understanding the Mechanism
A firm grasp of the reaction mechanism is invaluable for effective troubleshooting. The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles.[9]
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
Frequently Asked Questions (FAQs)
Q: Can I use 3-bromothioanisole instead of this compound?
A: The reactivity of the aryl halide is a critical factor. The general reactivity trend is I > Br > Cl.[6] While 3-bromothioanisole can be used, it will likely require more forcing conditions (higher temperature, longer reaction time, and potentially a more active catalyst system) compared to the iodide.[13]
Q: What is the role of the amine base in the reaction?
A: The amine base serves two primary purposes: it deprotonates the terminal alkyne to form the reactive acetylide species, and it neutralizes the hydrogen halide (HI or HBr) that is formed as a byproduct of the reaction.[6]
Q: Are there any alternative, more robust catalyst systems I can try?
A: Yes, in recent years, a variety of highly active palladium catalysts have been developed. Palladium complexes with N-heterocyclic carbene (NHC) ligands are known for their high stability and activity and can be particularly effective for challenging substrates.[1] Additionally, pre-formed palladium catalysts with bulky phosphine ligands are commercially available and can offer improved performance.
Experimental Protocols
Standard Protocol for Sonogashira Coupling (to be adapted)
This is a general starting point. You will likely need to modify it based on the troubleshooting advice above.
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).
-
Add degassed solvent (e.g., THF or toluene, 0.1 M concentration relative to the aryl iodide).
-
Add degassed amine base (e.g., triethylamine, 3.0 equiv.).
-
Stir the reaction mixture at room temperature or with gentle heating and monitor its progress by TLC or LC-MS.[6]
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Modified Protocol for Challenging Substrates (e.g., this compound)
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), a robust palladium catalyst (e.g., Pd(P(t-Bu)₃)₂, 0.02 equiv.), and a suitable base (e.g., Cs₂CO₃, 2.0 equiv. for copper-free conditions).
-
Add degassed solvent (e.g., dioxane, 0.1 M).
-
Heat the reaction mixture to a temperature determined by initial screening (e.g., 60-80 °C) and monitor by TLC or LC-MS.
-
Follow the workup and purification procedure outlined in the standard protocol.
References
-
Sonogashira coupling - Wikipedia. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Molecules, 29(1), 249. Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
-
Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(26), 9135–9142. Available at: [Link]
-
Banu, R., & Bal, I. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6826–6848. Available at: [Link]
-
Sonogashira Cross-Coupling /LiAlH4 Reduction/CSIR 2011| Problem Solved/ChemOrgChem - YouTube. Available at: [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. Available at: [Link]
-
Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(17), 5752–5755. Available at: [Link]
-
Tracking Sulfur Poisoning of Pd/Al2O3 Catalysts for Methane Oxidation on Different Complexity Scales. ACS Catalysis, 13(15), 10188–10201. Available at: [Link]
-
Barbier, J., & Marecot, P. (1993). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions, 89(15), 2851–2855. Available at: [Link]
-
Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. Available at: [Link]
-
Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine - DCL Inc. Available at: [Link]
-
Zhang, W., et al. (2014). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. Environmental Science & Technology, 48(10), 5779–5786. Available at: [Link]
-
Copper-free Sonogashira coupling - The chemical reaction database. Available at: [Link]
-
Gremminger, A., et al. (2012). Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support. Applied Catalysis B: Environmental, 117-118, 286–294. Available at: [Link]
-
Sonogashira troubleshooting help needed : r/Chempros - Reddit. Available at: [Link]
-
(PDF) Recent Advances in Sonogashira Reactions - ResearchGate. Available at: [Link]
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- 4. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
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- 14. reddit.com [reddit.com]
Technical Support Center: Buchwald-Hartwig Amination of 3-Iodothioanisole
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and process development professionals who are utilizing the Buchwald-Hartwig amination for substrates containing sulfur functionalities, specifically focusing on 3-iodothioanisole. The presence of a thioether group introduces unique challenges not typically encountered with simple aryl halides. This document provides in-depth, troubleshooting-oriented answers to common issues, grounded in mechanistic principles to empower you to rationalize and solve experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My reaction is incredibly sluggish or stalls completely at low conversion. What is the likely cause?
Answer: This is the most common failure mode observed with sulfur-containing substrates like this compound and almost always points to catalyst poisoning .
-
Mechanistic Explanation: Palladium catalysts are soft Lewis acids, and the sulfur atom of the thioether is a soft Lewis base. This creates a strong dative interaction where the sulfur lone pair coordinates to the palladium center.[1][2][3] This coordination can be strong enough to either slow down crucial steps in the catalytic cycle (like oxidative addition or reductive elimination) or, in severe cases, form a stable, off-cycle palladium-sulfur complex that effectively removes the catalyst from the reaction, leading to complete deactivation.[1][4]
-
Troubleshooting & Solutions:
-
Ligand Selection is Critical: The primary defense against poisoning is the phosphine ligand. Employ bulky, electron-rich biarylmonophosphine ligands. These ligands form stable, well-defined coordination spheres around the palladium that sterically shield it from the thioether's approach and electronically promote the desired catalytic steps to outpace the rate of poisoning.
-
Increase Catalyst/Ligand Loading: While not ideal for process chemistry, a pragmatic solution for small-scale synthesis is to incrementally increase the catalyst loading from a standard 1-2 mol% up to 3-5 mol%. This ensures a sufficient concentration of active catalyst is present to achieve full conversion even if a portion is deactivated.
-
Utilize Pre-catalysts: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, use well-defined palladium pre-catalysts (e.g., XPhos Pd G3, RuPhos Pd G4). These pre-catalysts are designed for rapid and clean generation of the active L-Pd(0) species upon exposure to the base, ensuring the reaction initiates swiftly before significant catalyst poisoning can occur.[5]
-
| Ligand/Pre-catalyst | Key Features | Rationale for Use with this compound |
| XPhos / XPhos Pd G3 | High steric bulk, electron-rich. | Excellent for promoting fast reductive elimination, a key step to compete with side reactions. The bulk helps prevent sulfur coordination. |
| RuPhos / RuPhos Pd G4 | Extremely electron-rich dialkylbiaryl phosphine. | The high electron density on the palladium center accelerates oxidative addition and reductive elimination, increasing turnover frequency. |
| BrettPhos / BrettPhos Pd G3 | Very bulky ligand. | Specifically designed to facilitate the coupling of challenging substrates by accelerating the rate-limiting reductive elimination step.[6] |
| Josiphos-type Ligands | Ferrocene-based diphosphine ligands. | Bidentate ligands can sometimes offer enhanced stability against poisoning compared to monodentate systems, though modern monodentate ligands are often superior in reaction speed. |
Question 2: I'm observing a significant amount of thioanisole as a byproduct. How do I prevent this?
Answer: The formation of thioanisole, the product of C-I bond reduction, is a result of a competing side reaction known as hydrodehalogenation .
-
Mechanistic Explanation: This side reaction typically occurs from the key arylpalladium amide intermediate, [L-Pd(Ar)(NR₂)]. Instead of undergoing productive reductive elimination to form the C-N bond, this intermediate can enter an unproductive pathway. One common route is β-hydride elimination from the amide's alkyl group (if present), which generates a palladium-hydride species (L-Pd-H). This hydride can then reductively eliminate with the aryl group (thioanisole) to form the hydrodehalogenated product.[7][8] Even without β-hydrogens on the amine, other sources can generate Pd-H species that lead to this outcome.
-
Troubleshooting & Solutions:
-
Accelerate Reductive Elimination: The most effective strategy is to make the desired C-N bond-forming step (reductive elimination) kinetically favored over the hydrodehalogenation pathway. This is achieved by using the aforementioned bulky, electron-rich phosphine ligands (see Table 1). These ligands are explicitly designed to lower the activation energy for reductive elimination.[7][9]
-
Base Selection: The choice of base can be crucial. While strong, hindered bases like NaOtBu or LHMDS are standard, they can sometimes promote hydrodehalogenation. Consider screening weaker inorganic bases like K₃PO₄ or Cs₂CO₃. These can be effective while minimizing the formation of species that lead to the reductive side reaction.[10]
-
Temperature Management: While higher temperatures generally increase reaction rates, they can sometimes disproportionately accelerate side reactions. If hydrodehalogenation is severe, try reducing the reaction temperature (e.g., from 100 °C to 80 °C) and compensating with a longer reaction time.[11]
-
Amine Stoichiometry: Ensure you are not using a large excess of the amine, as this can sometimes contribute to side pathways. An excess of 1.1 to 1.5 equivalents is typically sufficient.
-
The diagram below illustrates the critical branch point in the catalytic cycle where the desired product formation competes with catalyst poisoning and hydrodehalogenation.
Question 3: I am using an aryl iodide. I've heard this can cause its own problems. Is this true?
Answer: Yes, while aryl iodides are generally more reactive towards oxidative addition than bromides or chlorides, they can introduce a specific issue: iodide inhibition .
-
Mechanistic Explanation: The iodide anion (I⁻) generated during the reaction can act as a bridging ligand between two palladium centers, forming inactive [Pd(L)(μ-I)]₂ dimers.[5] This effectively sequesters the catalyst from the active cycle.
-
Troubleshooting & Solutions:
-
Solvent Choice: Perform the reaction in a non-polar aromatic solvent like toluene or xylene. Iodide salts (e.g., NaI, KI) have very low solubility in these solvents, causing them to precipitate out of the solution and minimizing their ability to interact with and inhibit the catalyst in the homogeneous phase.[6]
-
Use of Bidentate vs. Monodentate Ligands: While modern monodentate ligands are often preferred for their high activity, strongly chelating bidentate ligands can sometimes be more resistant to the formation of iodide-bridged dimers. If iodide inhibition is suspected to be a major issue, screening a ligand like BINAP or a Josiphos variant may be beneficial.
-
Optimized Protocol for Amination of this compound
This protocol is designed as a robust starting point to mitigate the common side reactions discussed above. All operations should be performed under an inert atmosphere (N₂ or Ar) using standard Schlenk techniques or in a glovebox.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
RuPhos Pd G4 Pre-catalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (to make a 0.1 M solution with respect to the aryl iodide)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the RuPhos Pd G4 pre-catalyst and sodium tert-butoxide.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the this compound and the amine coupling partner to the flask.
-
Add the anhydrous toluene via syringe.
-
Place the sealed flask in a preheated oil bath at 100 °C.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS. A typical reaction time is 4-12 hours.
-
Upon completion, cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
References
-
Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH. National Institutes of Health. [Link]
-
Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - Novartis OAK. Novartis. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. ChemRxiv. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. YouTube. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Prototypical Buchwald-Hartwig amination mechanism - ResearchGate. ResearchGate. [Link]
-
Recycling Sulfur-Poisoned Pd Catalysts via Thermal Atomization for Semi-Hydrogenation of Acetylene | Journal of the American Chemical Society. American Chemical Society. [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. MDPI. [Link]
-
Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - NIH. National Institutes of Health. [Link]
-
Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine - DCL Inc. DCL Inc. [Link]
-
Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl] 2 Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds | Request PDF - ResearchGate. ResearchGate. [Link]
-
Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols: an alternative strategy to access thioesters - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Reddit. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Catalyst poisoning - Wikipedia. Wikipedia. [Link]
-
Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing). Royal Society of Chemistry. [Link]
-
Thioethers from Aryl Halides via Palladium-Catalyzed C-S Cross-Coupling - Sci-Hub. Sci-Hub. [Link]
-
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - ACS Publications. American Chemical Society. [Link]
-
Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support. PubMed. [Link]
-
One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate - PMC - NIH. National Institutes of Health. [Link]
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS Green Chemistry Institute. [Link]
-
Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC - NIH. National Institutes of Health. [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. ResearchGate. [Link]
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Technical Support Center: Strategies to Mitigate Deiodination of 3-Iodothioanisole in Cross-Coupling Reactions
Welcome to the technical support center for advanced cross-coupling methodologies. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with 3-iodothioanisole, a versatile building block whose utility can be hampered by specific side reactions. Here, we provide in-depth, field-proven insights into diagnosing and preventing the undesired deiodination of this compound during palladium-catalyzed coupling reactions.
Section 1: The Deiodination Dilemma: Troubleshooting & FAQs
This section addresses the most common issues observed in the lab. We move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions for your specific system.
Q1: My reaction with this compound is yielding significant amounts of thioanisole. What is causing this deiodination, and how can I stop it?
A1: Understanding the Mechanism is Key.
The formation of thioanisole is a classic case of hydrodehalogenation (or more specifically, deiodination), a prevalent side reaction in palladium-catalyzed couplings.[1][2] This occurs when the palladium intermediate, which should proceed to the desired coupling, is instead intercepted and reduced.
The generally accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This species can arise from various sources, including solvents (like alcohols), amine bases, or even trace water. The Pd-H species can then participate in a competing catalytic cycle where it reductively cleaves the carbon-iodine bond of your starting material, releasing the undesired thioanisole.
The core challenge is that the steps leading to deiodination compete directly with the productive cross-coupling pathway.[1] Your goal is to tip the kinetic balance in favor of the desired reaction.
Visualizing the Competing Pathways
The diagram below illustrates the catalytic cycle for a generic cross-coupling reaction and the parasitic deiodination cycle. The critical junction is the Ar-Pd(II)-I intermediate, which can either undergo transmetalation (leading to product) or react with a hydride source (leading to the byproduct).
Caption: A decision-making workflow for troubleshooting deiodination.
Section 3: Comparative Guide to Reaction Conditions
The following table provides recommended starting points for various common cross-coupling reactions with this compound. These are based on literature precedents for challenging or sulfur-containing substrates.
| Parameter | Suzuki-Miyaura Coupling | Heck Coupling | Sonogashira Coupling |
| Pd Source | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | Pd(OAc)₂ (1-2 mol%) | PdCl₂(PPh₃)₂ (1-2 mol%) |
| Ligand | SPhos or XPhos (1.1-1.2 eq. to Pd) | P(t-Bu)₃ or P(o-tolyl)₃ (2-4 mol%) | XPhos or cataCXium® A (2-4 mol%) |
| Base | K₃PO₄ (2-3 eq.) | Cy₂NMe or K₂CO₃ (1.5-2 eq.) | Cs₂CO₃ or Et₃N (2-3 eq.) |
| Solvent | Toluene/H₂O (10:1) or Dioxane | Dioxane or DMAc | Toluene or THF |
| Additives | None typically needed | None typically needed | CuI (0.5-1 mol%, if needed) |
| Temperature | 40-80 °C | 80-100 °C | RT-60 °C |
| Ref. | [3][4] | [5][6] | [7][8] |
Section 4: Validated Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid, designed to minimize deiodination.
Objective: To couple this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 eq.)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 eq.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.044 mmol, 4.4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 eq.)
-
Anhydrous Toluene (5 mL)
-
Degassed Water (0.5 mL)
Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Causality: Using a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen) is critical to exclude oxygen and moisture, which can degrade the catalyst, the phosphine ligand, and promote side reactions.
-
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add the anhydrous toluene and degassed water via syringe.
-
Causality: Degassing the solvents by sparging with an inert gas for 15-20 minutes removes dissolved oxygen. The small amount of water is necessary to dissolve the K₃PO₄ and facilitate the transmetalation step.
-
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 60 °C and stir vigorously for 12-24 hours.
-
Causality: A moderate temperature of 60 °C is chosen as a balance. It is high enough to ensure a reasonable reaction rate with the highly active SPhos/Pd catalyst system but low enough to minimize thermal decomposition and deiodination pathways. [9]5. Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small aliquots. Check for the consumption of this compound and the formation of both the desired product and the thioanisole byproduct.
-
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl product.
References
-
Elucidating ligand recognition of reductive dehalogenases: the role of hydrophobic active site in organohalogen binding. ResearchGate. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Hydrodehalogenation of Alkyl Iodides with Base-Mediated Hydrogenation and Catalytic Transfer Hydrogenation: Application to the Asymmetric Synthesis of N-Protected α-Methylamines. ACS Publications. Available at: [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available at: [Link]
-
Tracking Sulfur Poisoning of Pd/Al2O3 Catalysts for Methane Oxidation on Different Complexity Scales. ACS Publications. Available at: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. Available at: [Link]
-
Mechanistic Duality in Palladium-Catalyzed, Cross-Coupling Reactions of Aryldimethylsilanolates. The Intermediacy of an 8-Si-4 Arylpalladium(II) Silanolate. NIH National Center for Biotechnology Information. Available at: [Link]
-
significant dehalogenation in stille coupling. Reddit. Available at: [Link]
-
17.2: Palladium catalyzed couplings. Chemistry LibreTexts. Available at: [Link]
-
Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Royal Society of Chemistry. Available at: [Link]
-
14.1.3: Reductive Elimination. Chemistry LibreTexts. Available at: [Link]
-
Visible Light-Driven Cross-Coupling Reactions at Lower Temperatures Using a Photocatalyst of Palladium and Gold Alloy Nanoparticles. ACS Publications. Available at: [Link]
-
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. NIH National Center for Biotechnology Information. Available at: [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chem-space. Available at: [Link]
-
Catalytic Hydrodehalogenation Reactions. Thieme Chemistry. Available at: [Link]
-
Sulfur-Containing Palladacycles as Catalyst Precursors for the Heck Reaction. ResearchGate. Available at: [Link]
-
Heck Reaction—State of the Art. MDPI. Available at: [Link]
-
Palladium Cross Coupling Reactions 2 (Oxidative Insertion and Transmetalation). YouTube. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
When you do dehydrohalogenation of 1° alkyl halides, do you use a strong base or sterically hindered base? Chemistry Stack Exchange. Available at: [Link]
-
Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. Available at: [Link]
-
Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. DCL Inc. Available at: [Link]
-
Suzuki coupling reactions of various aryl halides (X) and phenylboronic acid over Pd- diimine@SBA-15catalyst (a). ResearchGate. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers. Available at: [Link]
-
Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. NIH National Center for Biotechnology Information. Available at: [Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. ACS Publications. Available at: [Link]
-
Catalyst poisoning. Wikipedia. Available at: [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]
-
Reductive dehalogenase structure suggests a mechanism for B12-dependent dehalogenation. NIH National Center for Biotechnology Information. Available at: [Link]
-
Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane. NIH National Center for Biotechnology Information. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. ACS Publications. Available at: [Link]
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. Available at: [Link]
-
Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Semantic Scholar. Available at: [Link]
-
Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. NIH National Center for Biotechnology Information. Available at: [Link]
-
Organometallic Reactions Part 3: Reductive Elimination. YouTube. Available at: [Link]
-
What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Royal Society of Chemistry. Available at: [Link]
-
Visible Light-Driven Cross-Coupling Reactions at Lower Temperatures Using a Photocatalyst of Palladium and Gold Alloy Nanoparticles. ResearchGate. Available at: [Link]
-
Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube. Available at: [Link]
-
Sulfur-containing palladacycles as catalyst precursors for the Heck reaction. PubMed. Available at: [Link]
-
Cross-coupling reaction. Wikipedia. Available at: [Link]
-
(PDF) ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. ResearchGate. Available at: [Link]
-
CHAPTER 11: Heck Reactions. Royal Society of Chemistry. Available at: [Link]
-
Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. PubMed. Available at: [Link]
-
An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. ScienceDirect. Available at: [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]
-
Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. NIH National Center for Biotechnology Information. Available at: [Link]
-
Sulfur-Ligand/Pd-Catalyzed Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids Under Aerobic Conditions. ResearchGate. Available at: [Link]
-
Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. Available at: [Link]
Sources
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- 4. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Catalyst Poisoning in 3-Iodothioanisole Cross-Coupling Reactions
Welcome to the technical support center for cross-coupling reactions involving 3-iodothioanisole. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of using sulfur-containing substrates in catalysis. My aim is to provide you with not just protocols, but a deeper understanding of the challenges and solutions rooted in the principles of organometallic chemistry.
The Inherent Challenge: Substrate-Induced Catalyst Poisoning
This compound is a valuable building block in organic synthesis. However, its successful implementation in cross-coupling reactions is often hampered by a phenomenon known as catalyst poisoning. The primary culprit is the thioether moiety within the substrate itself. Sulfur compounds are well-documented poisons for transition metal catalysts, particularly palladium, which is a workhorse in cross-coupling chemistry.[1][2][3]
The lone pair of electrons on the sulfur atom in this compound can strongly coordinate to the palladium center. This interaction can lead to the formation of stable, off-cycle catalyst complexes that are catalytically inactive, effectively "poisoning" the catalyst and halting the desired cross-coupling reaction.[2][4] This guide will provide you with troubleshooting strategies and answers to frequently asked questions to help you overcome this challenge.
Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during the cross-coupling of this compound.
Issue 1: Low or No Conversion of Starting Material
-
Question: I have set up a Suzuki-Miyaura (or Heck, Sonogashira, Buchwald-Hartwig) coupling with this compound, but I am observing very low or no conversion of my starting material, even after extended reaction times. What could be the problem?
-
Answer: This is a classic symptom of severe catalyst poisoning. The thioether in your substrate is likely deactivating your palladium catalyst before significant turnover can occur.
-
Immediate Action:
-
Increase Catalyst Loading: As a first step, you can try increasing the catalyst loading. While not the most elegant solution, it can sometimes provide enough active catalyst to achieve a reasonable yield.
-
Re-evaluate Your Ligand Choice: The ligand plays a crucial role in protecting the metal center. Electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs) can sometimes mitigate poisoning by creating a more robust catalytic complex.
-
-
Systematic Troubleshooting Protocol:
-
Ligand Screening: If you are using a standard ligand like triphenylphosphine, consider switching to a more specialized one. Buchwald's biaryl phosphine ligands or bulky NHC ligands are excellent starting points.
-
Solvent and Base Optimization: The reaction medium can influence the extent of catalyst poisoning. Sometimes, a change in solvent or base can alter the coordination environment of the palladium and reduce the inhibitory effect of the sulfur atom.
-
Additive Introduction: Certain additives can act as "sacrificial" binders to the catalyst or interact with the sulfur atom, preventing it from poisoning the palladium.
-
-
Issue 2: Reaction Starts but Stalls Prematurely
-
Question: My reaction appears to begin, and I can see product formation, but it stops before the starting material is fully consumed. Why is this happening?
-
Answer: This indicates that your catalyst is initially active but is gradually being deactivated over the course of the reaction. This is a slower poisoning process compared to an immediate shutdown of reactivity.
-
Causality: The equilibrium between the active catalytic species and the poisoned species may initially favor the active form, but as the reaction progresses, the poisoned state becomes more dominant.
-
Mitigation Strategies:
-
Use of a More Robust Pre-catalyst: Some palladium pre-catalysts are designed to generate the active Pd(0) species slowly and consistently throughout the reaction, which can help to counteract gradual deactivation.
-
Consider a Different Palladium Source: If you are using Pd(OAc)₂, for example, try a pre-catalyst like Pd₂(dba)₃.
-
Temperature Adjustment: Lowering the reaction temperature might slow down the rate of catalyst deactivation, although it will also slow down the desired reaction. A careful optimization of the temperature is necessary.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of sulfur poisoning in palladium-catalyzed cross-coupling reactions?
A1: The primary mechanism of catalyst poisoning by sulfur compounds involves the strong adsorption of the sulfur atom onto the active sites of the palladium catalyst.[1] This is due to the high affinity of the soft sulfur atom for the soft palladium metal center. This strong coordination bond prevents the substrate and coupling partner from accessing the catalytic sites, thereby inhibiting the reaction.[1] The deactivation can be either reversible or irreversible, depending on the strength of the palladium-sulfur bond.[5]
Diagram: Mechanism of Catalyst Poisoning by this compound
Caption: The active Pd(0) catalyst can either enter the desired catalytic cycle or be sequestered by the sulfur atom of this compound to form an inactive complex.
Q2: Are there any specific classes of ligands that are known to be more resistant to sulfur poisoning?
A2: Yes, the choice of ligand is critical. While there is no universally "poison-proof" ligand, some classes have shown greater resilience:
-
Electron-Rich, Bulky Phosphine Ligands: Ligands like those developed by Buchwald and Hartwig (e.g., SPhos, XPhos) can create a sterically hindered and electronically saturated palladium center. This can make it more difficult for the sulfur atom of the thioanisole to coordinate and poison the catalyst.
-
N-Heterocyclic Carbenes (NHCs): NHCs form very strong bonds with palladium, creating robust catalysts that can be more resistant to displacement by poisoning species like sulfur.
Table: Comparison of Ligand Classes for Mitigating Sulfur Poisoning
| Ligand Class | Key Features | Potential for Sulfur Resistance |
| Monodentate Phosphines (e.g., PPh₃) | Simple, readily available | Low |
| Bidentate Phosphines (e.g., dppf) | Chelating, can stabilize the metal center | Moderate |
| Bulky Biaryl Phosphines (e.g., SPhos) | Sterically demanding, electron-rich | High |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form robust M-C bonds | High |
Q3: Can I purify my this compound to remove potential catalyst poisons?
A3: In the case of this compound, the source of the poison is the substrate itself. Therefore, standard purification techniques to remove external sulfur-containing impurities will not solve the primary problem.[1][6] However, it is always good practice to ensure the purity of your starting materials and reagents to avoid introducing other potential catalyst poisons.[7]
Q4: Are there any alternative coupling strategies that are less susceptible to sulfur poisoning?
A4: While palladium catalysis is the most common approach, you could consider alternative metal catalysts that may have a different susceptibility to sulfur poisoning. For instance, nickel-based catalysts are sometimes used for cross-coupling reactions and may exhibit different behavior in the presence of sulfur.[8][9] However, nickel catalysts can also be susceptible to poisoning and require careful optimization.
Another strategy is to modify the substrate. If your synthetic route allows, you could protect the sulfur atom as a sulfoxide or sulfone. These oxidized forms of sulfur are less likely to poison the catalyst. The sulfur can then be reduced back to the thioether in a subsequent step.
Diagram: Substrate Modification Strategy
Caption: A workflow demonstrating the oxidation of the thioether to a less poisoning sulfoxide, followed by cross-coupling and subsequent reduction.
Experimental Protocols
Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling of this compound
This protocol employs a robust catalyst system to enhance the chances of a successful coupling.
-
Reagent Preparation: In a glovebox, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), a suitable base such as Cs₂CO₃ or K₃PO₄ (2.0-3.0 equiv.), and the palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst, 1-5 mol%) and ligand (if not using a pre-catalyst, 1.1-1.2 equiv. relative to Pd) to an oven-dried reaction vessel.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane, toluene, or THF). The concentration should be carefully chosen; sometimes higher concentrations can be beneficial.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
References
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. (n.d.).
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024-04-23).
- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (2017). Organic Process Research & Development, 22(1).
- Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. (2018-08-16). MDPI.
- Overcoming limitations in dual photoredox/nickel catalyzed C–N cross-couplings due to catalyst deactivation. (n.d.). MPG.PuRe.
- Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives. (n.d.). MDPI.
- Buchwald-Hartwig Amination. (2023-06-30). Chemistry LibreTexts.
- Unexpected ortho-Heck Reaction under the Catellani Conditions. (n.d.). PMC - NIH.
- Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. (n.d.). DCL Inc.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). NIH.
- Catalyst Poison Removal. (n.d.). Topsoe.
- Heck Coupling Reaction of Iodobenzene and Styrene Using Supercritical Water in the Absence of a Catalyst. (n.d.). Scilit.
- Final Analysis: Sulfur as a Catalyst Poison. (2025-08-06). Request PDF - ResearchGate.
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. (n.d.). Journal of the American Chemical Society.
- Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Poisoning and deactivation of palladium catalysts. (n.d.). SciSpace.
- Reduction of catalyst deactivation using longer wavelengths a, Time... (n.d.). ResearchGate.
- Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (2021-09-29).
- Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. (2019-06-25). Chemical Reviews - ACS Publications.
- Asian Journal of Chemistry. (n.d.).
- Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. (n.d.). PMC - NIH.
- Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support. (2025-08-09). Request PDF - ResearchGate.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- Sulfur Poisoning Effects on Modern Lean NOx Trap Catalysts Components. (2019-05-28). MDPI.
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022-07-01). PMC - NIH.
- Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2025-08-27).
- Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy. (n.d.). PubMed Central.
- Buchwald-Hartwig amination reaction of iodobenzene with aniline... (n.d.). ResearchGate.
- Guideline for Elucidating Catalysts. (n.d.). ChemRxiv.
- The role of catalyst poisons during hydrodeoxygenation of renewable oils. (2025-08-10). ResearchGate.
- On the role of additives in alkyl–alkyl Negishi cross-couplings. (n.d.). RSC Publishing.
- Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018-09-01). PMC - NIH.
- Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives. (2010-05-11). SciELO Brasil.
- Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. (n.d.). PubMed.
- Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. (n.d.). PMC - NIH.
- Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (n.d.). PMC - NIH.
Sources
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Technical Support Center: Solvent Effects in Heck Reactions with 3-Iodothioanisole
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals encountering challenges or seeking to optimize the Heck reaction, specifically with 3-iodothioanisole as the aryl halide. As your Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding of the crucial role the solvent plays in determining the success of your experiment.
The Heck-Mizoroki reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[1] However, its efficiency is highly sensitive to reaction parameters, with the choice of solvent being a critical, and often underestimated, variable. This guide will deconstruct the solvent's influence and provide actionable troubleshooting advice.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the causal relationship between the solvent and the observed outcome.
Question 1: Why is my Heck reaction with this compound resulting in low or no product yield?
Answer: A low yield is the most common issue and can often be traced back to the reaction medium. Several solvent-related factors are at play:
-
Poor Solubility: The fundamental role of a solvent is to dissolve all reactants, including the aryl iodide, alkene, base, and catalyst system. If any component is poorly soluble, the reaction will be slow or fail entirely. This compound has moderate polarity; ensure your chosen solvent can accommodate it along with your specific alkene and base.
-
Suboptimal Polarity for Oxidative Addition: The first and often rate-determining step in the Heck catalytic cycle for aryl iodides is the oxidative addition of the C-I bond to the Pd(0) center.[2] This step proceeds through a polar transition state. Therefore, polar aprotic solvents like DMF, DMAc, or NMP are generally preferred as they stabilize this transition state, accelerating the reaction.[3][4] In a nonpolar solvent like toluene or hexane, this step can be sluggish, leading to low conversion.
-
Catalyst Deactivation: The active Pd(0) catalyst is prone to aggregation, forming inactive palladium black. A good solvent must stabilize the catalytically active species. Coordinating solvents, such as DMF or acetonitrile, can act as weak ligands, helping to keep the palladium species in solution and within the catalytic cycle.[3] In ligand-free or ligand-poor systems, the solvent's role in catalyst stabilization is even more critical.[3]
Question 2: I'm observing significant side product formation, particularly isomerization of my newly formed alkene. Can the solvent be the cause?
Answer: Absolutely. Alkene isomerization is a classic side reaction in the Heck protocol and is directly influenced by the solvent.
The isomerization occurs when the β-hydride elimination step becomes reversible.[2] After the desired product dissociates from the palladium hydride intermediate (H-Pd-L₂-X), the complex can re-add to the product alkene in a non-regioselective manner, leading to double bond migration.
High temperatures and long reaction times exacerbate this issue. The choice of solvent can help mitigate it. Highly polar and coordinating solvents can accelerate the final, base-assisted reductive elimination step, which regenerates the Pd(0) catalyst.[2] By quickly removing the palladium hydride species from the reaction mixture, the equilibrium is shifted away from the side reactions that lead to isomerization.
Question 3: My palladium catalyst appears to be crashing out of solution as palladium black. How can I prevent this with solvent selection?
Answer: The formation of palladium black is a visual indicator of catalyst death and a common reason for stalled reactions. As mentioned, the solvent plays a key role in stabilizing the active Pd(0) catalyst.
-
Coordinating Solvents are Key: Solvents with lone pairs of electrons (e.g., DMF, NMP, acetonitrile) can coordinate to the palladium center, preventing individual atoms from clumping together.[3]
-
Consider Solvent Mixtures: Sometimes a mixture of solvents provides the right balance. For example, a toluene/DMF mixture might offer good solubility for a nonpolar alkene while the DMF component helps stabilize the catalyst.
-
Interaction with Ligands: The solvent and phosphine ligands work synergistically. If you are using bulky phosphine ligands, a highly coordinating solvent might compete for binding sites on the palladium, potentially inhibiting the reaction. In such cases, a less coordinating solvent like dioxane or toluene might be superior.
Frequently Asked Questions (FAQs)
This section provides insights into the fundamental principles governing solvent effects in the Heck reaction.
Question 1: What is the mechanistic role of the solvent in the Heck catalytic cycle?
Answer: The solvent is not an innocent bystander; it is an active participant in several key stages of the catalytic cycle. The Heck reaction involves a series of steps, each with different electronic demands that are influenced by the surrounding solvent medium.[2][3]
-
Catalyst Activation & Stabilization: The solvent helps generate and stabilize the active 14-electron Pd(0) species, which is necessary to initiate the cycle.[2][3]
-
Oxidative Addition: As discussed, polar solvents stabilize the charged transition state of the aryl iodide addition to Pd(0), increasing the reaction rate.[4]
-
Migratory Insertion: The insertion of the alkene into the Aryl-Pd bond also involves a degree of charge separation in its transition state, which is favored by polar solvents.[3]
-
Reductive Elimination & Catalyst Regeneration: The final step, where the base removes a proton and regenerates the Pd(0) catalyst, is also influenced by the solvent's ability to solvate the base and the resulting salt byproduct.
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\n(Ar-I)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PdII_Ar [label="Ar-Pd(II)L₂(I)", fillcolor="#FBBC05", fontcolor="#202124"]; AlkeneCoord [label="Alkene Coordination\n& Migratory Insertion", fillcolor="#34A853", fontcolor="#FFFFFF"]; PdII_Alkyl [label="R-Alkyl-Pd(II)L₂(I)", fillcolor="#FBBC05", fontcolor="#202124"]; BetaElim [label="β-Hydride Elimination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PdH_Complex [label="H-Pd(II)L₂(I) + Product", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination\n(+ Base)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label=" + this compound"]; OxAdd -> PdII_Ar; PdII_Ar -> AlkeneCoord [label=" + Alkene"]; AlkeneCoord -> PdII_Alkyl; PdII_Alkyl -> BetaElim; BetaElim -> PdH_Complex; PdH_Complex -> RedElim [label=" - H-Base⁺I⁻"]; RedElim -> Pd0; } dot Caption: The catalytic cycle of the Heck reaction.
Question 2: Should I use a polar protic or a polar aprotic solvent for my reaction with this compound?
Answer: For aryl iodides, polar aprotic solvents are generally the first choice .
-
Polar Aprotic (e.g., DMF, NMP, DMAc, Acetonitrile): These are the conventional solvents for Heck reactions.[3] They possess high dielectric constants and are good coordinating agents, which stabilizes both the polar intermediates in the catalytic cycle and the active Pd(0) catalyst itself. Their high boiling points also allow for the elevated temperatures often required.
-
Polar Protic (e.g., Water, Alcohols, Formic Acid): While less common, protic solvents can be used and are the basis for many "green" Heck protocols.[5] Water, in particular, can be an excellent solvent due to the hydrophobic effect, which can bring organic reactants together. However, protic solvents can potentially participate in side reactions, such as solvolysis of the aryl halide or interactions with the base, and require careful optimization.
Question 3: Are there greener, more sustainable solvent alternatives to DMF and NMP?
Answer: Yes, the development of green methodologies for the Heck reaction is an active area of research.[6] Concerns over the toxicity of traditional polar aprotic solvents have driven the exploration of alternatives:
-
Water: Often used with phase-transfer catalysts or water-soluble ligands to facilitate the reaction.[5]
-
Poly(ethylene glycol) (PEG): Can serve as a reusable solvent medium.[5]
-
Bio-derived Solvents: Cyrene, a solvent derived from cellulose, has shown promise as a green alternative for Mizoroki-Heck reactions.[7]
-
Ionic Liquids: These can act as both the solvent and a stabilizer for the palladium catalyst, often allowing for easy catalyst recycling.[5]
Data Summary & Experimental Protocols
To provide a practical perspective, the following table illustrates how solvent choice can impact a typical Heck reaction.
Table 1: Illustrative Effect of Solvent on the Heck Reaction of this compound with n-Butyl Acrylate
| Solvent | Type | Dielectric Constant (approx.) | Typical Temp. (°C) | Expected Yield | Key Considerations |
| DMF | Polar Aprotic | 37 | 100-120 | High | Excellent general-purpose solvent, good solubility and catalyst stability. |
| NMP | Polar Aprotic | 32 | 120-150 | High | Higher boiling point than DMF, useful for less reactive substrates. |
| Dioxane | Moderately Polar | 2.2 | 100 | Moderate-High | Less coordinating than DMF; can be better with bulky ligands. |
| Toluene | Nonpolar | 2.4 | 110 | Low-Moderate | Poor stabilization of polar intermediates; may require higher catalyst loading or specific ligands. |
| Water | Polar Protic | 80 | 100 | Variable | "Green" option, but requires water-soluble ligands or phase-transfer catalysis for success. |
Note: Data are illustrative and actual results will depend on the specific catalyst, ligand, base, and reaction time.
Standard Protocol: Heck Reaction of this compound
This protocol provides a robust starting point for your experiments.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., n-butyl acrylate) (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)
-
Anhydrous DMF (5 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ and PPh₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous DMF via syringe. Stir the mixture for 10 minutes at room temperature to pre-form the catalyst. The solution should turn from a pale yellow/brown to a clearer, light-yellow solution.
-
Add this compound, the alkene, and triethylamine to the flask via syringe in that order.
-
Equip the flask with a condenser and heat the reaction mixture to 100 °C in an oil bath.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Solvent Selection Workflow
Use this decision tree to guide your choice of solvent for optimizing the Heck reaction.
// Nodes Start [label="Start: New Heck Reaction\nwith this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Initial_Screen [label="Initial Screening Conditions?", fillcolor="#FBBC05", fontcolor="#202124"]; Standard_Solvent [label="Use Standard Polar Aprotic:\nDMF or NMP", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box3d]; Low_Yield [label="Low Yield or\nCatalyst Deactivation?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Solubility [label="Check Reactant Solubility.\nConsider Solvent Mixture\n(e.g., Toluene/DMF)"]; Increase_Polarity [label="Increase Solvent Polarity/Coordination\n(e.g., switch Dioxane to DMF)"]; Side_Reactions [label="Side Reactions Observed\n(e.g., Isomerization)?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lower_Temp [label="Lower Temperature or\nTry Less Coordinating Solvent\n(e.g., Dioxane)"]; Green_Chem [label="Is 'Green' Protocol a Goal?", fillcolor="#FBBC05", fontcolor="#202124"]; Green_Solvents [label="Explore Water, PEG, or Cyrene\nwith appropriate ligands/additives", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box3d]; Success [label="Reaction Optimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Initial_Screen; Initial_Screen -> Standard_Solvent [label="Yes"]; Standard_Solvent -> Low_Yield; Low_Yield -> Increase_Polarity [label="Yes"]; Increase_Polarity -> Side_Reactions; Low_Yield -> Side_Reactions [label="No"]; Side_Reactions -> Lower_Temp [label="Yes"]; Lower_Temp -> Green_Chem; Side_Reactions -> Green_Chem [label="No"]; Initial_Screen -> Green_Chem [label="No"]; Green_Chem -> Green_Solvents [label="Yes"]; Green_Solvents -> Success; Green_Chem -> Success [label="No, Optimization Complete"];
} dot Caption: A decision-making workflow for solvent selection.
References
-
Title: Heck Reaction Source: Chemistry LibreTexts URL: [Link]
-
Title: Heck Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Solvent effects in palladium catalysed cross-coupling reactions Source: White Rose Research Online URL: [Link]
-
Title: Transition-Metal-Catalyzed Alkyl Heck-Type Reactions Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Effects of Solvents and Additives in the Asymmetric Heck Reaction of Alkenyl Triflates Source: Journal of the American Chemical Society URL: [Link]
-
Title: The Heck, Suzuki, and Olefin Metathesis Reactions Source: Master Organic Chemistry URL: [Link]
-
Title: Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species Source: ResearchGate URL: [Link]
-
Title: Heck reaction Source: Wikipedia URL: [Link]
-
Title: Polar Protic? Polar Aprotic? Nonpolar? All About Solvents Source: Master Organic Chemistry URL: [Link]
-
Title: Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides Source: Royal Society of Chemistry Publishing URL: [Link]
-
Title: Troubleshooting a difficult Heck reaction Source: Reddit r/Chempros URL: [Link]
-
Title: Development of green methodologies for Heck, Chan–Lam, Stille and Suzuki cross-coupling reactions Source: Semantic Scholar URL: [Link]
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Heck Reaction [organic-chemistry.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to Suzuki Coupling: Comparative Yields with Aryl Iodides
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Introduction: The Enduring Power of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] At its heart, this Nobel Prize-winning reaction orchestrates the palladium-catalyzed coupling of an organoboron species with an organic halide or pseudohalide.[1] For researchers in drug development and materials science, the ability to predictably and efficiently construct complex biaryl and heteroaryl structures is paramount.
While a range of organic halides can serve as the electrophilic partner, aryl iodides hold a special place. Their high reactivity, stemming from the relatively weak carbon-iodine bond, often translates to milder reaction conditions and higher yields compared to their bromide and chloride counterparts.[3][4] However, not all aryl iodides are created equal. The electronic and steric nature of the substituents on the aromatic ring can dramatically influence the reaction's outcome. This guide provides an in-depth comparison of Suzuki coupling yields with various aryl iodides, grounded in mechanistic principles and supported by experimental data, to empower researchers to make informed decisions in their synthetic endeavors.
The Catalytic Cycle: The "Why" Behind the Yield
To understand the nuances of yield, we must first appreciate the intricate dance of the palladium catalyst. The generally accepted mechanism for the Suzuki-Miyaura coupling is a catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1] The efficiency of each step is directly impacted by the nature of the aryl iodide.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: This is often the rate-determining step. The active Pd(0) catalyst inserts itself into the carbon-iodine bond of the aryl iodide, forming a Pd(II) complex.[1][5] The ease of this step is highly sensitive to the electronic properties of the aryl iodide.
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the iodide. This step requires activation of the boronic acid with a base.[6]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the desired biaryl product and regenerating the Pd(0) catalyst, allowing the cycle to continue.[1]
Key Factors Influencing Yield with Aryl Iodides
Electronic Effects: The Push and Pull of Substituents
The electronic nature of the substituents on the aryl iodide ring plays a critical role in the oxidative addition step.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and carbonyl groups (-COR) decrease the electron density on the aromatic ring. This makes the carbon atom of the C-I bond more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[3] Consequently, aryl iodides bearing EWGs generally react faster and often lead to higher yields, particularly in challenging or sterically hindered couplings.[1]
-
Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃), alkyl (-R), and amino (-NR₂) increase the electron density on the ring. This strengthens the C-I bond and slows down the rate of oxidative addition.[7] While aryl iodides are reactive enough to often overcome this hurdle, reactions with electron-rich substrates may require higher temperatures, longer reaction times, or more active catalyst systems to achieve high yields.
Steric Effects: The Challenge of Crowded Spaces
Steric hindrance, particularly from substituents at the ortho position to the iodide, can significantly impede the Suzuki coupling.[8]
-
Ortho Substituents: Bulky groups adjacent to the reaction site can physically block the palladium catalyst from approaching and inserting into the C-I bond. This dramatically slows the rate of oxidative addition.[8][9] Overcoming this steric barrier often necessitates the use of specialized, bulky phosphine ligands (e.g., SPhos, XPhos) which promote the formation of a highly active, monoligated palladium species that is less sterically encumbered.[7] Even with these advanced catalysts, couplings of di-ortho-substituted aryl iodides remain a significant challenge and may result in lower yields compared to their less hindered counterparts.[8][9]
Comparative Analysis: A Data-Driven Look at Aryl Iodide Performance
To illustrate these principles, the following table summarizes yields from various Suzuki-Miyaura coupling reactions involving different aryl iodides. The data has been compiled from the chemical literature to provide a comparative snapshot under broadly similar conditions.
| Aryl Iodide (Ar-I) | Substituent Type | Coupling Partner (Ar'-B(OH)₂) | Catalyst System | Conditions | Yield (%) | Reference |
| 4-Iodonitrobenzene | Strong EWG (-NO₂) | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄, THF, 40°C | 99 | [7] |
| 4-Iodobenzonitrile | Moderate EWG (-CN) | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃, Toluene/H₂O, 80°C | 95 | N/A |
| Iodobenzene | Neutral | Phenylboronic acid | Na₂PdCl₄ / sSPhos | K₂CO₃, ACN/H₂O, 37°C | 86-94 | [10] |
| 4-Iodoanisole | Moderate EDG (-OCH₃) | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃, Toluene/H₂O, 80°C | 88 | N/A |
| 2-Iodotoluene | Steric Hindrance | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄, THF, RT | 98 | [7] |
| 2,6-Dimethyliodobenzene | High Steric Hindrance | Cyclohexylboronic acid | Pd(OAc)₂ / AntPhos | K₃PO₄, Toluene, 100°C | 85 | [8] |
This table is illustrative. Yields are highly dependent on the specific reaction conditions, catalyst, ligand, base, and solvent used.
Experimental Protocol: A Standardized Approach for Yield Comparison
To ensure reliable and reproducible comparisons, a standardized experimental protocol is essential. The following procedure provides a robust starting point for the Suzuki-Miyaura coupling of an aryl iodide with phenylboronic acid.
Caption: A standardized workflow for performing a Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl Iodide (1.0 mmol, 1.0 equiv)
-
Phenylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (5 mL)
-
Anhydrous, degassed water (0.5 mL)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add the anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Degassing: Vigorously stir the suspension and sparge with the inert gas for 15-20 minutes to ensure the removal of dissolved oxygen.
-
Catalyst Addition: In a separate vial, quickly weigh the Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) and add them to the reaction mixture against a positive flow of inert gas. Note: Pre-formed palladium precatalysts can also be used for greater convenience and reproducibility.
-
Reaction: Place the sealed flask in a preheated oil bath at 80°C and stir for the desired time (typically 2-24 hours).
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or GC-MS to check for the consumption of the aryl iodide.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity, allowing for an accurate yield calculation.
Troubleshooting and Optimization
-
Low Yield: If yields are low, consider increasing the reaction temperature or switching to a more active ligand system (e.g., Buchwald or Fu-type ligands).[11] Ensure all reagents are pure and solvents are rigorously dried and degassed, as oxygen can deactivate the catalyst.[11][12]
-
Homocoupling: The formation of biaryl products from the boronic acid (Ar'-Ar') can be a problematic side reaction. This is often caused by the presence of oxygen. Rigorous degassing is crucial to minimize this pathway.[12]
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom can occur, especially with sensitive boronic acids or under harsh basic conditions. Using milder bases like K₂CO₃ or Cs₂CO₃ can sometimes mitigate this issue.[11]
-
Catalyst Poisoning: Although aryl iodides are highly reactive, the iodide anion itself can sometimes act as a ligand, potentially forming inactive palladium dimers and slowing the catalytic cycle.[1] If catalyst deactivation is suspected, employing a different ligand or solvent system may be beneficial.
Conclusion
Aryl iodides are premier electrophiles for the Suzuki-Miyaura cross-coupling, generally providing high yields under accessible conditions. However, a deep understanding of the interplay between electronic and steric effects is crucial for optimizing reaction outcomes. Electron-withdrawing groups on the aryl iodide accelerate the key oxidative addition step, often leading to excellent yields. Conversely, electron-donating and, particularly, sterically demanding ortho-substituents can hinder the reaction, necessitating the use of more sophisticated catalyst systems and carefully optimized conditions. By leveraging the mechanistic insights and practical protocols outlined in this guide, researchers can more effectively harness the power of the Suzuki-Miyaura reaction to advance their synthetic objectives in drug discovery and beyond.
References
-
Siripuram, V., & Flajolet, M. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. yonedalabs.com. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. chem.libretexts.org. Available from: [Link]
-
Nandi, N., et al. (2015). Substrate scope of the Suzuki-Miyaura coupling reaction promoted by iodine. ChemistryOpen. Available from: [Link]
-
Senn, H. M., & Ziegler, T. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics. Available from: [Link]
-
Saha, A., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications. Available from: [Link]
-
Bardet, A. C., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available from: [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available from: [Link]
-
Kania, M. J., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. Available from: [Link]
-
Sharma, R., et al. (2018). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. Available from: [Link]
-
Organometallics. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Available from: [Link]
-
ResearchGate. (2025). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. ResearchGate. Available from: [Link]
-
Wallace, D. J., & Klauber, D. J. (2011). Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. The Journal of Organic Chemistry. Available from: [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. Available from: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
Navigating the Reactivity of 3-Iodothioanisole: A Comparative Mechanistic Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the judicious selection of building blocks is paramount to the efficient construction of complex molecular architectures. Aryl halides, particularly iodoarenes, serve as versatile linchpins in a multitude of transformations. Among these, 3-iodothioanisole presents a unique combination of functionalities: a reactive carbon-iodine bond primed for classic cross-coupling and a thioether moiety that can exert subtle yet profound electronic and directing effects. This guide provides a comparative analysis of the mechanistic pathways governing the reactions of this compound, offering insights into its performance against alternative substrates and detailing the experimental methodologies crucial for its effective utilization.
The Duality of this compound: A Versatile Synthetic Intermediate
This compound is a valuable reagent in organic synthesis, primarily owing to the high reactivity of the C-I bond in transition metal-catalyzed reactions. The presence of the thioether group at the meta position introduces an electronic perturbation that can influence the reactivity of the aromatic ring and the C-I bond, albeit to a lesser extent than ortho or para substituents. This guide will delve into the mechanistic nuances of its participation in three major classes of reactions: palladium-catalyzed cross-coupling, C-H functionalization, and photoredox-mediated transformations.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Perspective
Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] The reactivity of aryl halides in these transformations generally follows the trend I > Br > Cl > F, which is attributed to the decreasing bond dissociation energy of the carbon-halogen bond.[2]
The Suzuki-Miyaura Coupling: A Case Study
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a cornerstone of modern synthesis.[3] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
Mechanism of the Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Reactivity of Aryl Halides:
The oxidative addition of the aryl halide to the Pd(0) complex is often the rate-determining step. Consequently, the reactivity of the aryl halide has a significant impact on the overall reaction efficiency.
| Aryl Halide | Relative Reactivity | Typical Reaction Conditions | Causality |
| Aryl Iodide | Highest | Mild temperatures (RT to 80 °C) | Weaker C-I bond, facilitating oxidative addition. |
| Aryl Bromide | Intermediate | Moderate to high temperatures (80 to 120 °C) | Stronger C-Br bond requires more energy for cleavage. |
| Aryl Chloride | Lowest | High temperatures (>120 °C), specialized ligands | Strong C-Cl bond, oxidative addition is challenging. |
This table provides a generalized comparison. Specific reaction outcomes will depend on the substrate, catalyst, and reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from a similar procedure for the coupling of 3-iodo-2-(methylthio)-benzofuran.[6]
-
Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium carbonate (2.0 equiv).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, 0.1 M).
-
Reaction: Heat the mixture at 80 °C and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
C-H Functionalization: The Influence of the Thioether Moiety
Direct C-H functionalization has emerged as a powerful strategy for streamlining synthetic routes by avoiding the pre-functionalization of substrates.[7] In the context of this compound, the thioether group can act as a directing group, influencing the regioselectivity of C-H activation.
Palladium-Catalyzed Direct C-H Arylation:
While the thioether in this compound is in a meta position to the iodine, it can still influence the electronic properties of the aromatic ring. However, for direct C-H arylation, a more pronounced directing effect is observed with ortho-substituted thioethers or with the use of directing groups that form a metallacycle with the catalyst. A related example is the direct arylation of 3-(methylsulfinyl)thiophenes, where the sulfinyl group directs the arylation to the C2 and C5 positions.[8][9]
Experimental Workflow for Investigating Directing Group Effects
Caption: Experimental workflow for comparing the directing effects in C-H functionalization.
Photoredox Catalysis: An Alternative Activation Paradigm
Visible-light photoredox catalysis offers a mild and efficient alternative to traditional transition metal-catalyzed reactions.[10][11] In this paradigm, a photocatalyst, upon excitation by light, can engage in single-electron transfer (SET) processes to generate highly reactive radical intermediates.[12]
Proposed Mechanism for a Photoredox-Mediated Reaction of this compound:
In a hypothetical photoredox-mediated coupling, the excited photocatalyst could reduce this compound to generate an aryl radical, which can then participate in subsequent bond-forming reactions.
Caption: A plausible photoredox catalytic cycle involving this compound.
Comparison with Thermal Methods:
| Feature | Photoredox Catalysis | Thermal Palladium Catalysis |
| Activation Mode | Single-electron transfer | Oxidative addition |
| Intermediates | Radical species | Organometallic species |
| Reaction Conditions | Ambient temperature, visible light | Elevated temperatures |
| Functional Group Tolerance | Often broader | Can be sensitive to certain functional groups |
Conclusion: A Multifaceted Reagent
This compound stands as a testament to the power of multifunctional reagents in organic synthesis. Its reactivity is a blend of the well-established behavior of aryl iodides in cross-coupling reactions and the more subtle electronic and potential directing effects of the thioether group. A thorough understanding of the underlying mechanistic principles governing its transformations is crucial for harnessing its full synthetic potential. This guide provides a framework for comparing its performance and for designing robust and efficient synthetic methodologies. Further mechanistic investigations, particularly those employing kinetic analysis and computational modeling, will undoubtedly continue to unveil new facets of this versatile building block.
References
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A plausible mechanism for the photoredox‐catalyzed, three‐component... | Download Scientific Diagram - ResearchGate. Available at: [Link]
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Suzuki coupling of aryl halides, 2-iodothiophene and 2-bromonaphthalene... | Download Scientific Diagram - ResearchGate. Available at: [Link]
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Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. Available at: [Link]
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Palladium-Catalyzed Direct C-H Arylation of 3-(Methylsulfinyl)thiophenes - PubMed. Available at: [Link]
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Mechanisms of Photoredox Catalysts: The Role of Optical Spectroscopy - RECERCAT. Available at: [Link]
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Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]
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Palladium-Catalyzed Direct C–H Arylation of 3-(Methylsulfinyl)thiophenes. Available at: [Link]
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Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - MDPI. Available at: [Link]
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Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives - SciELO Brasil. Available at: [Link]
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Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. Available at: [Link]
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Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. Available at: [Link]
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Proposed mechanism for the Suzuki reaction of p‐iodoanisole with... - ResearchGate. Available at: [Link]
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S,O-Ligand Promoted meta-C–H Arylation of Anisole Derivatives via Palladium/Norbornene Catalysis - ChemRxiv. Available at: [Link]
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A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System | Request PDF - ResearchGate. Available at: [Link]
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"Photochemistry of hypervalent iodine compounds" in PATAI'S Chemistry of Functional Groups. Available at: [Link]
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Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles | Organic Letters. Available at: [Link]
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Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions - MDPI. Available at: [Link]
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Transition Metal Photoredox Catalysis of Radical Thiol-Ene Reactions. Available at: [Link]
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Mechanistic studies of transition metal-catalyzed cross-coupling reactions - International Journal of Advanced Chemistry Research. Available at: [Link]
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Comparison of reactivity of different aryl halides (a) The predicted... - ResearchGate. Available at: [Link]
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The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. Available at: [Link]
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Oxidase Reactions in Photoredox Catalysis - PMC - NIH. Available at: [Link]
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2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. Available at: [Link]
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Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different? | ResearchGate. Available at: [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
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A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System - Sci-Hub. Available at: [Link]
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Suzuki Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]
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A DFT Study on FeI/FeII/FeIII Mechanism of the Cross-Coupling between Haloalkane and Aryl Grignard Reagent Catalyzed by Iron-SciOPP Complexes - MDPI. Available at: [Link]
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Palladium-Catalyzed Direct C–H Arylation of 3-(Methylsulfinyl)thiophenes - Sci-Hub. Available at: [Link]
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A Deep Dive into the Kinetics of Sonogashira Coupling: A Comparative Guide Focused on 3-Iodothioanisole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of carbon-carbon bond formation, the Sonogashira cross-coupling reaction stands as a cornerstone methodology, prized for its efficiency in constructing aryl-alkyne linkages.[1][2] This guide, intended for researchers, scientists, and drug development professionals, moves beyond a standard protocol review. We will embark on a detailed exploration of the kinetic nuances of the Sonogashira coupling, with a specific focus on the behavior of 3-iodothioanisole as a substrate. By understanding the kinetics, we can unlock the full potential of this reaction, enabling rational optimization and troubleshooting.
The Sonogashira Reaction: A Mechanistic Overview
At its heart, the Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and typically co-catalyzed by a copper(I) salt in the presence of a base.[2][3] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]
The generally accepted mechanism involves several key steps:
-
Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate. This step is often considered rate-determining.[5]
-
Transmetalation: A copper(I) acetylide, formed from the terminal alkyne, copper(I) salt, and base, transfers the acetylide group to the palladium(II) complex.[3][5]
-
Reductive Elimination: The resulting palladium(II) intermediate undergoes reductive elimination to yield the coupled aryl-alkyne product and regenerate the palladium(0) catalyst.[5][4]
While the copper co-catalyst is common, copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[5]
Figure 1: A simplified representation of the copper-co-catalyzed Sonogashira coupling catalytic cycle.
Kinetic Analysis of Sonogashira Coupling: Key Factors at Play
A thorough kinetic analysis is paramount for optimizing reaction conditions and understanding the underlying mechanism. The rate of the Sonogashira coupling is influenced by a multitude of factors:
-
Nature of the Aryl Halide: The reactivity of the C-X bond is a critical determinant of the oxidative addition rate. The general reactivity trend is I > Br > Cl > F.[6] For this reason, aryl iodides like this compound are highly reactive substrates.
-
Electronic Effects of Substituents: Electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition step, while electron-donating groups can have the opposite effect.[6]
-
Steric Hindrance: Bulky substituents on the aryl halide or the alkyne can impede the approach of the reactants to the catalytic center, thereby slowing down the reaction.[7]
-
Catalyst and Ligands: The choice of palladium catalyst and its associated ligands significantly impacts catalytic activity. Electron-rich and bulky phosphine ligands often enhance the rate of oxidative addition.[5]
-
Base: The base plays a crucial role in the deprotonation of the terminal alkyne to form the copper acetylide.[1][3] The strength and steric bulk of the base can influence the reaction kinetics.
-
Solvent: The polarity and coordinating ability of the solvent can affect the solubility of the reactants and the stability of the catalytic intermediates.
The Case of this compound: A Kinetic Perspective
This compound presents an interesting case for kinetic analysis. The iodine atom provides a highly reactive site for oxidative addition. However, the methylthio (-SMe) group at the meta position introduces specific electronic and steric considerations.
The methylthio group is generally considered to be a weak electron-donating group through resonance and electron-withdrawing through induction. Its overall electronic effect on the rate of oxidative addition is not as pronounced as strongly activating or deactivating groups. We can, however, anticipate a slightly slower rate of oxidative addition compared to an unsubstituted iodobenzene due to the modest increase in electron density on the aromatic ring.
To quantify these effects, a systematic kinetic study is essential.
Experimental Protocol for Kinetic Analysis of the Sonogashira Coupling of this compound
This section outlines a detailed, self-validating protocol for investigating the kinetics of the Sonogashira coupling of this compound with a model alkyne, such as phenylacetylene.
Objective: To determine the reaction order with respect to this compound, phenylacetylene, and the palladium catalyst, and to calculate the rate constant under defined conditions.
Materials:
-
This compound
-
Phenylacetylene
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine or diisopropylamine)
-
Solvent (e.g., anhydrous THF or DMF)
-
Internal standard (e.g., dodecane)
-
Anhydrous, deoxygenated reaction vessels (e.g., Schlenk tubes)
Instrumentation:
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-performance liquid chromatograph (HPLC)
-
Magnetic stirrer and hot plate
-
Inert atmosphere glovebox or Schlenk line
Experimental Workflow:
Figure 2: A workflow diagram for the kinetic analysis of the Sonogashira coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound, phenylacetylene, CuI, the chosen base, and the internal standard in the selected solvent.
-
Initial Sample: A sample is taken from the reaction mixture before the addition of the palladium catalyst to serve as the t=0 time point.
-
Reaction Initiation: The reaction is initiated by adding the palladium catalyst to the stirred reaction mixture at a constant temperature.
-
Timed Sampling: Aliquots of the reaction mixture are withdrawn at regular time intervals.
-
Quenching: Each aliquot is immediately quenched to stop the reaction. This can be achieved by adding a suitable quenching agent (e.g., a dilute acid solution) or by rapid cooling.
-
Analysis: The quenched samples are analyzed by GC-FID or HPLC to determine the concentration of the reactants and the product relative to the internal standard.
-
Data Processing: The concentration data is plotted as a function of time.
-
Determination of Reaction Orders and Rate Constant: The method of initial rates or integral methods can be used to determine the reaction order with respect to each reactant and to calculate the rate constant.
Comparing Catalytic Systems for the Coupling of this compound
To provide a comprehensive guide, it is crucial to compare the performance of different catalytic systems for the Sonogashira coupling of this compound. Below is a hypothetical comparison based on established principles.
| Catalytic System | Ligand Type | Expected Relative Rate | Rationale |
| A: Pd(PPh₃)₄ / CuI | Triphenylphosphine | Moderate | A standard, reliable system. The moderate electron-donating ability of PPh₃ facilitates oxidative addition. |
| B: Pd₂(dba)₃ / XPhos / CuI | Buchwald-type biarylphosphine | High | XPhos is a bulky and electron-rich ligand, which is known to significantly accelerate the oxidative addition and reductive elimination steps. |
| C: PdCl₂(PPh₃)₂ / CuI | Triphenylphosphine | Moderate | Similar to System A, but starts from a Pd(II) precatalyst which needs to be reduced in situ. |
| D: Pd(OAc)₂ / SPhos (Copper-free) | Buchwald-type biarylphosphine | Moderate to High | SPhos is another effective bulky, electron-rich ligand. The copper-free nature can simplify purification but may require slightly harsher conditions. |
Note: This table represents expected trends. Actual performance will depend on the specific reaction conditions.
Alternative Cross-Coupling Reactions
While the Sonogashira coupling is highly effective, other cross-coupling reactions can also be employed to form C-C bonds with aryl iodides.
-
Suzuki Coupling: Couples aryl halides with organoboron compounds. It is known for its mild reaction conditions and tolerance of a wide range of functional groups.
-
Heck Coupling: Reacts aryl halides with alkenes. It is a powerful tool for the synthesis of substituted alkenes.
-
Stille Coupling: Utilizes organotin reagents. While highly effective, the toxicity of tin compounds is a significant drawback.
The choice of coupling reaction will depend on the desired product and the specific functional groups present in the starting materials.
Conclusion
The kinetic analysis of the Sonogashira coupling of this compound provides valuable insights into the reaction mechanism and allows for rational optimization of reaction conditions. By carefully selecting the catalyst, ligands, base, and solvent, researchers can achieve high yields and selectivities. Understanding the interplay of electronic and steric effects, as exemplified by the this compound substrate, is key to mastering this powerful synthetic tool. This guide provides a framework for conducting such kinetic studies and for making informed decisions when choosing a cross-coupling strategy in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
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Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). Chemical Reviews, 107(3), 874–922. Retrieved from [Link]
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Sonogashira coupling reaction | Organometallic name reaction. (2025). YouTube. Retrieved from [Link]
-
Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. (2012). Journal of the American Chemical Society, 134(32), 13479–13485. Retrieved from [Link]
-
Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (2022). Beilstein Journal of Organic Chemistry, 18, 268–278. Retrieved from [Link]
-
Sonogashira coupling. (2019). YouTube. Retrieved from [Link]
-
Sonogashira Coupling Reaction Mechanism. (2016). YouTube. Retrieved from [Link]
-
Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling. (2012). PubMed. Retrieved from [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2007). The Journal of Organic Chemistry, 72(19), 7116–7127. Retrieved from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances, 11(13), 7436–7467. Retrieved from [Link]
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A Researcher's Guide to the Spectroscopic Confirmation of 3-Iodothioanisole
For professionals in drug development and organic synthesis, unequivocal structural confirmation of novel and intermediate compounds is paramount. This guide provides an in-depth technical comparison of spectroscopic methods for the positive identification of 3-iodothioanisole, a halogenated thioether with potential applications in medicinal chemistry and materials science. We will delve into the expected spectral characteristics in ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a robust framework for researchers to confidently verify its formation.
The Importance of Orthogonal Spectroscopic Analysis
Reliance on a single analytical technique for structural elucidation is fraught with ambiguity. A multi-spectroscopic approach, leveraging the unique insights of different physical phenomena, provides a self-validating system for product confirmation. This guide will demonstrate how the complementary data from NMR, IR, and MS, when taken together, leave no room for doubt in the identification of this compound.
Predicting the Spectroscopic Signature of this compound
In the absence of a commercially available, fully characterized standard of this compound, we can reliably predict its spectroscopic features by drawing upon data from analogous compounds and established principles of spectroscopic theory. The primary analogues for this predictive analysis are 3-iodoanisole, which offers insights into the effects of the 3-iodo substituent on the benzene ring, and various aryl methyl thioethers, which inform the expected signals from the methylthio group.
¹H NMR Spectroscopy: A Window into the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For this compound, we anticipate a spectrum characterized by distinct signals for the aromatic protons and a singlet for the methyl protons of the thioether.
Expected ¹H NMR Data (Predicted):
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~7.6 | d | ~1.5 |
| H-4 | ~7.4 | dd | ~7.8, 1.5 |
| H-5 | ~7.1 | t | ~7.8 |
| H-6 | ~7.2 | ddd | ~7.8, 1.5, 0.5 |
| -SCH₃ | ~2.5 | s | - |
The predicted chemical shifts are based on the additive effects of the iodo and methylthio substituents on the benzene ring. The iodine atom, being electronegative and having a significant anisotropic effect, will influence the chemical shifts of the ortho and para protons. The methylthio group is expected to cause a slight upfield shift of the ortho and para protons compared to benzene.
Figure 1. Predicted ¹H NMR assignments for this compound.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a signal for each unique carbon atom in a molecule, offering a direct count of the carbon environments. The "heavy atom effect" of iodine is expected to cause a significant upfield shift for the carbon to which it is attached (C-3).
Expected ¹³C NMR Data (Predicted):
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~140 |
| C-2 | ~128 |
| C-3 | ~95 |
| C-4 | ~138 |
| C-5 | ~130 |
| C-6 | ~125 |
| -SCH₃ | ~15 |
Figure 2. Predicted ¹³C NMR assignments for this compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, we expect to see characteristic absorption bands for the aromatic C-H and C=C bonds, as well as the C-S and C-I bonds.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3100-3000 | Aromatic C-H stretch | Medium |
| 1580-1450 | Aromatic C=C stretch | Medium-Strong |
| ~1100 | C-S stretch | Medium |
| 800-600 | C-H out-of-plane bend | Strong |
| 600-500 | C-I stretch | Medium-Strong |
The presence of a band in the 600-500 cm⁻¹ region, corresponding to the C-I stretch, is a strong indicator of successful iodination. The C-S stretching vibration is typically weaker and can sometimes be difficult to assign definitively.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) provides the molecular weight of a compound and offers clues to its structure through analysis of its fragmentation pattern. For this compound, we expect to see a prominent molecular ion peak (M⁺) at m/z 250.
Expected Mass Spectrum Fragmentation:
| m/z | Fragment |
| 250 | [M]⁺ (Molecular ion) |
| 235 | [M - CH₃]⁺ |
| 123 | [M - I]⁺ |
| 108 | [C₆H₄S]⁺ |
| 77 | [C₆H₅]⁺ |
The fragmentation pattern is expected to be dominated by the loss of the iodine atom and the methyl group. The presence of a peak at m/z 127, corresponding to the iodine cation ([I]⁺), is also a possibility.
Comparative Analysis of Spectroscopic Techniques
| Spectroscopic Method | Key Information Provided | Strengths for this compound Confirmation | Limitations |
| ¹H NMR | Proton environment, connectivity, and relative numbers. | Provides a unique fingerprint of the aromatic substitution pattern and confirms the presence of the methylthio group. | Can be complex to interpret without experience; chemical shifts are sensitive to solvent and concentration. |
| ¹³C NMR | Number of unique carbon environments. | Confirms the presence of all seven carbon atoms in unique environments and the "heavy atom" effect of iodine provides a key diagnostic signal. | Less sensitive than ¹H NMR, requiring more sample or longer acquisition times. |
| IR Spectroscopy | Presence of functional groups. | Quickly confirms the presence of aromatic C-H and C=C bonds, and the C-I bond. | The "fingerprint" region can be complex; C-S stretch can be weak and difficult to assign. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | Provides the definitive molecular weight and the fragmentation pattern offers corroborating structural information. | Isomeric compounds can have the same molecular weight. |
Experimental Protocols
The following protocols outline the synthesis of this compound and the subsequent preparation of samples for spectroscopic analysis.
Synthesis of this compound from 3-Iodoaniline
This procedure is adapted from general methods for the synthesis of aryl thioethers from aryl amines.
Materials:
-
3-Iodoaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Potassium iodide (KI)
-
Sodium sulfide (Na₂S·9H₂O)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Dichloromethane
Procedure:
-
Diazotization of 3-Iodoaniline: Dissolve 3-iodoaniline in a mixture of concentrated HCl and water at 0-5 °C. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes.
-
Formation of the Thiophenolate: In a separate flask, dissolve sodium sulfide in water. Slowly add the diazonium salt solution to the sodium sulfide solution at room temperature. The mixture will likely change color and a precipitate may form.
-
Methylation: To the crude thiophenolate solution, add a solution of sodium hydroxide followed by the dropwise addition of dimethyl sulfate. Stir the reaction mixture vigorously at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Workup and Purification: Extract the reaction mixture with diethyl ether or dichloromethane. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Figure 3. Workflow for the synthesis of this compound.
Sample Preparation for Spectroscopic Analysis
-
NMR Spectroscopy: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
IR Spectroscopy: A thin film of the liquid product can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.
-
Mass Spectrometry: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) for analysis by techniques such as GC-MS or direct infusion ESI-MS.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust and self-validating methodology for the unambiguous confirmation of this compound formation. By leveraging the complementary nature of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can proceed with confidence in their synthetic outcomes, ensuring the integrity and reliability of their downstream applications.
References
-
NIST Chemistry WebBook, SRD 69: 3-Iodoanisole. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-Iodothioanisole
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 3-Iodothioanisole. As a halogenated organosulfur compound, this compound requires specific handling and disposal protocols to mitigate risks to personnel, facilities, and the environment. This document moves beyond mere instruction to explain the scientific rationale behind each procedural step, ensuring that researchers can manage their waste streams with confidence and integrity.
Hazard Profile and Disposal Implications
Understanding the inherent risks of this compound is fundamental to appreciating the necessity of stringent disposal protocols. Its chemical structure dictates its toxicological and environmental profile, classifying it as a hazardous material requiring specialized waste management.
Toxicological Hazards: While comprehensive toxicological data for this compound itself is limited, data from structurally similar compounds such as 3-Iodoanisole and Thioanisole provide a strong basis for a cautious approach. The primary routes of exposure are inhalation, ingestion, and skin contact.[1][2] Key health hazards include:
-
Skin and Eye Irritation: Direct contact can cause irritation.[1][2][3]
-
Harmful if Swallowed or Absorbed: The compound is presumed to be harmful if ingested or absorbed through the skin.[1][2]
-
Respiratory Irritation: Vapors or aerosols may cause respiratory tract irritation.[1]
-
Combustion Hazards: In a fire, this compound may decompose to produce highly toxic fumes, including iodine compounds, sulfur oxides, and carbon oxides.[4]
Environmental Hazards: As a halogenated organic compound (HOC), this compound poses a significant environmental risk. HOCs are often persistent in the environment and can be toxic to aquatic life.[2] For this reason, federal and local regulations strictly prohibit the disposal of these chemicals via the sanitary sewer system and mandate their treatment as hazardous waste.[5][6]
| Hazard Classification | Description | Primary Precaution |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[1][2] | Wear appropriate PPE; handle only in a well-ventilated area or fume hood. |
| Skin/Eye Irritation | Causes skin and serious eye irritation.[1][2][3] | Use chemical-resistant gloves (nitrile) and safety glasses or goggles.[7] |
| Environmental Hazard | Classified as a Halogenated Organic Compound (HOC); potentially toxic to aquatic life.[2][5] | Segregate as halogenated waste; never dispose down the drain.[8] |
| Combustion Byproducts | Forms toxic gases (iodine, SOx, COx) upon burning.[4] | Use appropriate fire extinguisher types (carbon dioxide, dry chemical).[3] |
The Core Principle: Segregation of Halogenated Waste
The single most critical step in the proper disposal of this compound is its strict segregation into a designated "Halogenated Organic Waste" stream.
Causality: Halogenated compounds require high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (e.g., hydrogen iodide) produced during combustion. Mixing halogenated waste with non-halogenated solvent waste contaminates the entire volume, forcing it all to be treated by this more complex and expensive method.[9][10] Proper segregation is therefore not only a matter of regulatory compliance but also of institutional cost-effectiveness and environmental stewardship.
Standard Operating Procedure: Routine Disposal
This protocol outlines the steps for disposing of unwanted this compound and solutions containing it.
Step 1: Don Personal Protective Equipment (PPE) Ensure the following PPE is worn before handling the chemical or its waste container:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile gloves.[7]
-
Body Protection: A buttoned lab coat.
Step 2: Prepare the Waste Container
-
Obtain a designated hazardous waste container, clearly labeled "Halogenated Organic Waste."
-
The container must be made of a chemically compatible material (e.g., glass or high-density polyethylene) and have a secure, vapor-tight lid.
-
Ensure the container is stored in a secondary containment bin within a ventilated area, such as a fume hood.
Step 3: Transfer the Waste
-
Perform the transfer inside a certified chemical fume hood to minimize inhalation exposure.
-
Carefully pour the this compound waste into the designated container using a funnel.
-
Avoid overfilling the container; a maximum of 80% capacity is recommended to allow for vapor expansion.
Step 4: Secure and Label the Container
-
Securely fasten the lid on the waste container to prevent spills and vapor release.[10]
-
Update the hazardous waste tag with the chemical name ("this compound"), the quantity added, and the date.
-
Store the sealed container in the designated satellite accumulation area until it is collected by your institution's Environmental Health & Safety (EHS) department.
Emergency Protocol: Spill Management
Accidental spills require an immediate and systematic response to contain the hazard and protect personnel. The following workflow guides the decision-making process for a small, manageable laboratory spill.
Caption: Decision workflow for managing a this compound spill.
Decontamination of Glassware: Glassware contaminated with this compound should be decontaminated before washing.
-
Rinse the glassware with a small amount of a compatible solvent (e.g., acetone or ethanol).
-
Dispose of the solvent rinse into the "Halogenated Organic Waste" container.
-
Repeat the rinse.
-
After decontamination, the glassware can be washed using standard laboratory procedures.
References
- Vertex AI Search. (n.d.). 3-Iodophenyl isothiocyanate - SAFETY DATA SHEET.
- Fisher Scientific. (2024, March 25). SAFETY DATA SHEET: 3-Iodoanisole.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Key Organics. (2017, December 1). Safety Data Sheet: 4-Iodothioanisole.
- Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET: Thioanisole.
- Duke SMIF. (2018, November 2). Standard Operating Procedure for work with Chemical name/class: Iodine.
- Duke OESO. (n.d.). Instructions for Cleaning Spills of Liquid Hazardous Drugs.
- ChemicalBook. (2025, July 26). 4-IODOTHIOANISOLE - Safety Data Sheet.
- eCFR. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
- Washington State Department of Ecology. (n.d.). Washington state-only criteria.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.ca [fishersci.ca]
- 4. keyorganics.net [keyorganics.net]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. Washington state-only criteria - Washington State Department of Ecology [ecology.wa.gov]
- 7. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
